5-Bromo-6-methylnicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSBHFDCHGDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727885 | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190862-72-6 | |
| Record name | 5-Bromo-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-methylnicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-methylnicotinic acid
Introduction
This compound (CAS No. 1190862-72-6) is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with a carboxylic acid, a bromine atom, and a methyl group, provides multiple reactive sites for chemical modification. This unique combination makes it an important intermediate in the development of complex molecules, particularly in the search for new therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Part 1: Physicochemical and Structural Properties
The molecular structure of this compound dictates its physical and chemical behavior. The presence of the acidic carboxylic acid group and the basic pyridine nitrogen makes it an amphoteric compound. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the reactivity of the aromatic ring.
Key Physicochemical Data
A summary of the core physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1190862-72-6 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 333.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.25 ± 0.10 (Predicted) | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Part 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, a common and reliable method for converting esters to carboxylic acids.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol is based on a reported laboratory-scale synthesis.[1] The rationale behind this procedure is the conversion of the stable ethyl 5-bromo-6-methylnicotinate into the desired carboxylic acid using a strong base, followed by acidification to precipitate the product.
Materials:
-
Ethyl 5-bromo-6-methylnicotinate
-
Ethanol (EtOH)
-
2M Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve ethyl 5-bromo-6-methylnicotinate (1.7 mmol) in ethanol (14 mL) in a round-bottom flask at room temperature with stirring.
-
Hydrolysis: Slowly add 2M aqueous sodium hydroxide solution (3.8 mmol) to the stirring solution. The excess base ensures the complete saponification of the ester.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: After the reaction is complete, remove the ethanol by evaporation under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: To the remaining aqueous residue, add an appropriate amount of deionized water. Adjust the pH to 4-5 by the careful, dropwise addition of concentrated hydrochloric acid. This step protonates the sodium nicotinate salt, causing the less water-soluble carboxylic acid to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to maximize yield.
-
Washing and Drying: Combine the organic layers and wash them with deionized water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a white solid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic Characterization
Structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.[2][3]
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet at δ 10-13 ppm. - Aromatic Protons: Two distinct signals in the aromatic region (δ 7-9 ppm), likely appearing as doublets or singlets depending on coupling. - Methyl (CH₃): A sharp singlet around δ 2.5 ppm.[3] |
| ¹³C NMR | - Carbonyl (C=O): A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), including the carbon attached to bromine (expected to be shifted). - Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.[2] |
| Mass Spec. | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be ~215 and ~217. The reported LRMS data shows m/z 216/218 for (M+1)⁺, confirming this pattern.[1] |
| IR Spec. | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C/C=N Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region (aromatic ring). - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
Part 4: Chemical Reactivity and Applications
The utility of this compound stems from its multiple reactive handles, which can be addressed with high selectivity.
-
Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically activated by a coupling agent like HATU or EDCI).[4]
-
Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents. Reactions like Suzuki (boronic acids), Heck (alkenes), and Sonogashira (terminal alkynes) couplings are foundational methods in modern drug discovery for building molecular complexity.[5]
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is relatively electron-poor, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack under certain conditions.
Potential Reaction Pathways
Caption: Potential reaction pathways for this compound.
Applications in Research and Development
As a functionalized heterocycle, this compound is an attractive starting material for synthesizing libraries of compounds for biological screening.[5] Its structural motifs are found in various biologically active molecules. Analogous bromonicotinic acid derivatives are key intermediates in the synthesis of targeted therapies, including Poly(ADP-ribose) Polymerase (PARP) inhibitors used in oncology.[5] Furthermore, the rigid pyridine scaffold is valuable for designing molecules that can fit into specific enzyme active sites or protein-protein interfaces.
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from safety data for the compound and structurally related chemicals.[1][6]
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.
-
-
Handling and Storage:
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]
-
Avoid dust formation.
-
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
On Skin: Wash off immediately with plenty of soap and water.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[6][7]
-
Conclusion
This compound is a chemical intermediate with significant potential, characterized by its well-defined physicochemical properties and versatile reactivity. Its utility in constructing complex molecular architectures makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.
References
An In-depth Technical Guide on the Structural Analogs of 5-Bromo-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methylnicotinic acid is a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of diverse, biologically active compounds. This guide provides a comprehensive technical overview of its structural analogs, covering synthetic methodologies, analytical techniques, and biological applications. We delve into the strategic modification of this core structure, exploring how alterations influence bioactivity and lead to the development of novel therapeutic agents. This document serves as an in-depth resource, synthesizing established knowledge with practical, field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the this compound Core
The nicotinic acid (niacin or Vitamin B3) framework is a well-established pharmacophore present in numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring creates a unique chemical entity with enhanced utility in drug discovery. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[3] The methyl group, in turn, influences the molecule's steric and electronic properties, which can be crucial for target binding and selectivity. The carboxylic acid moiety provides a convenient point for derivatization, such as amidation and esterification, to modulate physicochemical properties and explore structure-activity relationships (SAR).[1]
Synthetic Strategies for Analog Development
The generation of a library of structural analogs from this compound hinges on the strategic modification of its key functional groups.
Synthesis of the Core Scaffold
The synthesis of this compound itself can be achieved through various routes. One common method involves the hydrolysis of its corresponding ester, ethyl 5-bromo-6-methylnicotinate.[4] This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide, in an alcoholic solvent at room temperature.[4] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).[1]
Experimental Protocol: Hydrolysis of Ethyl 5-bromo-6-methylnicotinate [4]
-
Dissolve ethyl 5-bromo-6-methylnicotinate in ethanol.
-
Slowly add a 2M aqueous solution of sodium hydroxide while stirring at room temperature.
-
Monitor the reaction for 3 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.[4]
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for modification to generate amides, esters, and other derivatives.
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated to its more reactive acyl chloride, which is then reacted with a desired amine.
Experimental Protocol: General Procedure for Amide Synthesis [5]
-
Acyl Chloride Formation: Suspend this compound in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the slow addition of oxalyl chloride at room temperature. Stir until the reaction is complete, then remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.[5]
-
Amidation: Dissolve the desired amine and a base like triethylamine in anhydrous DCM and cool in an ice bath. Slowly add a solution of the crude acyl chloride in anhydrous DCM. Allow the reaction to warm to room temperature and stir to completion.[5]
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[5]
Esterification can be achieved by reacting the nicotinic acid derivative with an alcohol under acidic conditions.[1]
Modifications via Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
This reaction is widely used to form carbon-carbon bonds by coupling the brominated pyridine with a boronic acid.[1]
Experimental Protocol: General Procedure for Suzuki Coupling [1]
-
Combine the this compound derivative (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents).
-
Add a solvent system of toluene, ethanol, and water.
-
Heat the mixture to reflux for 12-16 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Diagram: Synthetic Strategies for this compound Analogs
Caption: Key synthetic routes to generate diverse structural analogs from the this compound scaffold.
Analytical Methods for Characterization and Quantification
Accurate characterization and quantification of novel analogs are critical in drug development. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of nicotinic acid derivatives.[6] It can be coupled with various detectors:
-
UV Detection: A robust method suitable for compounds with a UV chromophore.[6][7]
-
Mass Spectrometry (MS) Detection: Provides high sensitivity and specificity, enabling the differentiation of various metabolites and derivatives.[7][8] LC-MS/MS is considered the gold standard for its ability to detect trace amounts of compounds in complex biological matrices.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of newly synthesized compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.[6]
Table 1: Comparison of Analytical Methodologies
| Technique | Sensitivity | Selectivity | Application |
| HPLC-UV | Good | Moderate | Routine quantification in pharmaceutical and nutritional studies.[6][8] |
| LC-MS/MS | Excellent | Excellent | Pharmacokinetic studies, analysis in complex biological matrices.[8] |
| GC-MS | Good | Good | Analysis of volatile derivatives.[6] |
Biological Activities and Therapeutic Potential
Nicotinic acid derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
-
Anti-inflammatory Activity: Several nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[9][10] Some compounds have shown potent inhibition of inflammatory cytokines like TNF-α and IL-6.[9][10]
-
Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have exhibited promising antibacterial and antifungal activities.[11] Some analogs have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Anticancer Activity: Nicotinic acid-based compounds have been investigated as potential anticancer agents.[12] Some derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[12] Nicotine itself has been shown to activate signaling pathways like MAPK/ERK and PI3K/Akt in non-small cell lung cancer cells, suggesting the importance of understanding the signaling of nicotinic compounds.[13]
-
Neuroprotection: Nicotinic acetylcholine receptor (nAChR) agonists have been shown to protect neurons from glutamate-induced neurotoxicity.[14][15] This neuroprotective effect is often mediated through the PI3K/Akt signaling pathway.[15][16]
Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway in Neuroprotection
Caption: Simplified signaling cascade initiated by nAChR agonists, leading to neuroprotective effects.[15][16]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its analogs underscore its importance in medicinal chemistry. Future research should focus on the continued exploration of novel analogs through innovative synthetic strategies, including combinatorial chemistry and fragment-based drug design. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates derived from this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Bromo-6-methylnicotinic Acid: A Technical Guide to Unveiling Its Biological Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methylnicotinic acid, a pyridine derivative with significant, yet largely unexplored, potential in medicinal chemistry. While direct biological data on this specific compound is limited, this document synthesizes the current understanding of structurally related nicotinic acid derivatives to forecast its potential therapeutic applications. By examining established synthesis routes, chemical properties, and the known biological activities of analogous compounds—including antimicrobial, anti-inflammatory, and antiproliferative effects—this guide offers a foundational framework for future research. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate the hypothesized biological activities of this compound, thereby accelerating its potential journey from a laboratory curiosity to a clinically relevant molecule.
Introduction: The Untapped Potential of a Nicotinic Acid Derivative
Nicotinic acid, or Vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the coenzymes NAD and NADP. Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been successfully developed to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
This guide focuses on a specific, underexplored derivative: This compound . The introduction of a bromine atom and a methyl group to the pyridine ring is predicted to significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could enhance its biological activity and target specificity.
Despite its promising structure, there is a notable absence of comprehensive studies on the biological effects of this compound in the public domain. This guide aims to bridge that gap by providing a scientifically grounded exploration of its potential biological activities. By synthesizing data from closely related nicotinic acid analogs, we will construct a logical framework for investigating this compound's therapeutic promise. This document is designed not as a mere summary of existing data, but as a practical roadmap for researchers, complete with detailed experimental workflows to validate the hypothesized activities.
Synthesis and Chemical Profile
A crucial first step in investigating a novel compound is understanding its synthesis and chemical characteristics.
2.1. Synthesis Routes
The synthesis of this compound has been documented, with a common method involving the hydrolysis of its corresponding ethyl ester. One reported synthesis involves treating ethyl 5-bromo-6-methylnicotinate with an aqueous solution of sodium hydroxide in ethanol at room temperature.[4] The reaction is followed by acidification to precipitate the desired this compound.[4] The starting ester, ethyl 5-bromo-6-methylnicotinate, can be prepared through multi-step reactions, which are detailed in various organic chemistry resources.[5][6]
2.2. Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.
| Property | Value | Source |
| CAS Number | 1190862-72-6 | [4][7] |
| Molecular Formula | C7H6BrNO2 | [4] |
| Molecular Weight | 216.03 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Predicted pKa | 3.25 ± 0.10 | [4] |
| Predicted Boiling Point | 333.0 ± 42.0 °C | [4] |
| Predicted Density | 1.692 ± 0.06 g/cm³ | [4] |
Note: Some properties are predicted based on computational models.
Hypothesized Biological Activities: An Evidence-Based Approach
Based on the extensive research into nicotinic acid derivatives, we can logically infer several potential biological activities for this compound.
3.1. Potential Antimicrobial and Antifungal Activity
Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant activity against various pathogens.[8][9] Studies have shown that certain derivatives exhibit potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL.[8] The fungistatic and fungicidal activity against Candida species has also been reported.[8]
The presence of a bromine atom on the pyridine ring of this compound may enhance its antimicrobial potential. Halogenation is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to penetrate microbial cell membranes.
3.2. Potential Anti-inflammatory Effects
Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[10][11][12] These compounds have been shown to inhibit key inflammatory mediators and enzymes. For instance, some derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which drive inflammation.[12] Furthermore, studies have shown that certain nicotinic acid derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell-based assays.[10][11] The structural features of this compound make it a compelling candidate for investigation as a novel anti-inflammatory agent.
3.3. Potential Antiproliferative Activity
The pyridine nucleus is a common scaffold in the design of anticancer agents.[3][13] Research has shown that certain nicotinic acid derivatives, such as nicotinamides and thienopyridines, exhibit significant antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[13][14] Some derivatives have also been found to inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, and to induce apoptosis.[3] Given these precedents, this compound warrants investigation for its potential as an antiproliferative agent.
3.4. Potential Activity in Central Nervous System (CNS) Disorders
Niacin and its derivatives are known to play a crucial role in the development and survival of neurons.[15][16] There is growing interest in the therapeutic potential of nicotinic acid derivatives for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][17] Clinical studies are underway to investigate the effects of niacin in Alzheimer's disease.[18][19] The mechanisms of action are thought to involve anti-inflammatory and antioxidant effects within the CNS.[15] The unique substitution pattern of this compound could lead to novel interactions with CNS targets.
Proposed Experimental Workflows: A Practical Guide for Researchers
To validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following protocols are based on established, peer-reviewed methodologies.
4.1. In Vitro Antimicrobial Susceptibility Testing
This workflow is designed to determine the minimum concentration of this compound required to inhibit or kill various microorganisms.[20][21][22][23][24]
Protocol:
-
Preparation of Compound and Inoculum:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) and prepare a standardized inoculum equivalent to a 0.5 McFarland standard.[20]
-
-
Broth Microdilution for MIC:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]
-
-
Determination of MBC/MFC:
-
Take an aliquot from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium.
-
Incubate the agar plates.
-
The MBC (Minimum Bactericidal Concentration) or MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in no microbial growth on the agar plate.
-
4.2. In Vitro Anti-inflammatory Assays
This workflow assesses the potential of this compound to modulate inflammatory responses in a cellular model.[25][26][27][28][29]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well or 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[25]
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO. A decrease in absorbance indicates inhibition of NO production.[26]
-
-
Cytokine Quantification (ELISA):
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.[29]
-
-
Cell Viability Assay (MTT):
-
It is crucial to confirm that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Treat the cells with the compound as described above.
-
Add MTT solution to the cells and incubate.
-
Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.[25]
-
4.3. In Vitro Antiproliferative Assay (MTT Assay)
This workflow is used to evaluate the cytotoxic effects of this compound on cancer cell lines.[30][31][32][33]
Protocol:
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell lines in a 96-well plate at an appropriate density.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 48 or 72 hours).[30]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[31]
-
Measure the absorbance of the solution using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to an untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound represents a promising, yet understudied, molecule in the vast landscape of medicinal chemistry. Based on a comprehensive analysis of its structural analogs, there is a strong scientific rationale to investigate its potential as an antimicrobial, anti-inflammatory, antiproliferative, and neuroactive agent. The presence of the bromo and methyl substituents on the nicotinic acid scaffold provides a unique chemical entity that warrants thorough biological evaluation.
This technical guide has provided a foundational framework for initiating this research. By detailing the known synthesis and chemical properties, and by providing robust, step-by-step experimental protocols, we aim to empower researchers to systematically uncover the biological activities of this compound. The successful validation of any of the hypothesized activities could pave the way for further preclinical and clinical development, potentially leading to novel therapeutic agents for a range of diseases. Future research should focus not only on confirming these activities but also on elucidating the underlying mechanisms of action and exploring structure-activity relationships through the synthesis of further derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. 1190862-72-6|this compound|BLD Pharm [bldpharm.com]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit [scilit.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Role of nicotinic acid and its derivatives in disorders of nervous system function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamopen.com [benthamopen.com]
- 18. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 19. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 20. benchchem.com [benchchem.com]
- 21. woah.org [woah.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. ijcrt.org [ijcrt.org]
- 28. jddtonline.info [jddtonline.info]
- 29. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. MTT assay overview | Abcam [abcam.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. cellbiolabs.com [cellbiolabs.com]
An In-depth Technical Guide to 5-Bromo-6-methylnicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
5-Bromo-6-methylnicotinic acid, a substituted pyridine carboxylic acid, has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique trifunctional nature—a pyridine ring, a carboxylic acid, and a bromine atom—provides a versatile platform for a wide array of chemical transformations. The strategic placement of the bromine atom at the 5-position and the methyl group at the 6-position influences the electronic properties and steric environment of the pyridine ring, offering opportunities for selective functionalization. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 1190862-72-6 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 333.0 ± 42.0 °C | [1] |
| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.25 ± 0.10 | [1] |
| SMILES | CC1=C(Br)C=C(C(=O)O)N=C1 | [2] |
| InChI | InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A common and reliable method involves the bromination of 6-methylnicotinic acid or its ester, followed by hydrolysis.
Method 1: Hydrolysis of Ethyl 5-bromo-6-methylnicotinate
A frequently employed laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[1]
Synthesis of this compound via hydrolysis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-bromo-6-methylnicotinate (1.0 eq) in ethanol.
-
Hydrolysis: To the stirring solution at room temperature, slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidification: To the residue, add water and adjust the pH to 4-5 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Work-up: Separate the organic layer, wash it with deionized water, and then dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a white solid.[1] A reported yield for this process is 43%.[1]
Precursor Synthesis: From 2-methyl-5-ethylpyridine
The starting material, 6-methylnicotinic acid, can be synthesized from the readily available 2-methyl-5-ethylpyridine through oxidation. This industrial process typically involves reacting 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures.[3][4][5] The resulting 6-methylnicotinic acid can then be esterified and brominated, or directly brominated.
Chemical Reactivity and Synthetic Applications
The bromine atom and the carboxylic acid group on the this compound scaffold are key functional handles for a variety of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful tool for creating biaryl structures, which are common motifs in biologically active molecules.
-
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are versatile intermediates for further transformations.
Key cross-coupling reactions of this compound.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety provides a convenient site for modification, most commonly through the formation of amides and esters.
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HBTU) or after conversion to the acyl chloride provides access to a diverse range of nicotinamide derivatives.
-
Esterification: Fischer esterification, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, readily yields the corresponding esters.
Applications in Drug Discovery
This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies. The pyridine scaffold is a common core in many kinase inhibitors, and the ability to functionalize the 5- and 3-positions of this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For example, derivatives of 2-bromo-6-methylisonicotinic acid, a related isomer, are utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, highlighting the potential of this class of compounds in developing treatments for inflammatory conditions.[6]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms. The nicotinamide moiety is a key pharmacophoric element that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes. 5-Bromonicotinic acid derivatives serve as crucial building blocks in the synthesis of various PARP inhibitors.[3] The ability to introduce diverse functionality at the 5-position via cross-coupling reactions allows for the fine-tuning of interactions with the PARP active site and surrounding residues, leading to the development of potent and selective inhibitors.
Applications of this compound in drug discovery.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M+ and M+2) of approximately equal intensity. The predicted m/z for the [M+H]⁺ ion is 215.96547.[2] The observed LRMS (m/z) is 216/218 (M+1)⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine ring.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for drug discovery programs. The demonstrated utility of this scaffold in the synthesis of kinase and PARP inhibitors underscores its importance in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this compound, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 2. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. 5-BroMo-6-Methylnicotinicacid(1190862-72-6) 13C NMR [m.chemicalbook.com]
Unlocking the Potential of 5-Bromo-6-methylnicotinic Acid: A Technical Guide for Advanced Research
This technical guide serves as a strategic roadmap for researchers, scientists, and drug development professionals interested in exploring the multifaceted potential of 5-Bromo-6-methylnicotinic acid. This document deviates from a conventional literature review, instead offering a forward-looking perspective on promising research avenues, grounded in established scientific principles and detailed experimental frameworks. We will delve into the unique chemical attributes of this molecule and propose high-impact research trajectories in medicinal chemistry, oncology, and materials science.
Core Molecular Attributes and Strategic Significance
This compound is a pyridine carboxylic acid derivative with a strategic substitution pattern that offers a wealth of opportunities for chemical exploration and biological application. The nicotinic acid core itself is a well-established pharmacophore, with its most prominent biological target being the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[1] The therapeutic effects of nicotinic acid in dyslipidemia are primarily mediated through this receptor.
The true potential of this compound, however, lies in its unique substitutions:
-
The 5-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the facile introduction of a wide array of aryl, alkynyl, and amino moieties, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
The 6-Methyl Group: The presence of a methyl group adjacent to the nitrogen atom can influence the molecule's steric and electronic properties. This can impact its binding affinity and selectivity for biological targets, as well as its metabolic stability.
This unique combination of a biologically relevant core and versatile functional groups positions this compound as a high-value scaffold for innovative research.
Research Trajectory 1: Medicinal Chemistry - Beyond Lipid Lowering
While the nicotinic acid backbone suggests an interaction with GPR109A, the substitutions on this compound open the door to novel therapeutic applications.
Developing Biased Agonists for GPR109A
A significant limitation of current nicotinic acid therapies is the pronounced flushing side effect, which is also mediated by GPR109A. A key area of research is the development of "biased agonists" that selectively activate the therapeutic downstream signaling pathways (e.g., those leading to lipid modification) over the pathways that cause flushing (e.g., β-arrestin recruitment).
Experimental Workflow: Screening for GPR109A Biased Agonism
Caption: A streamlined workflow for the identification of biased GPR109A agonists.
Detailed Experimental Protocols:
Protocol 1: cAMP Inhibition Assay for Gαi-Coupled GPCRs [4][5][6][7]
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Cell Plating: Seed the cells into a 384-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and its derivatives in assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid or acifran) as a positive control.
-
Assay Procedure:
-
Pre-treat cells with the test compounds or controls for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay [8][9][10][11][12]
-
Cell Line: Utilize a commercially available cell line that co-expresses GPR109A and a β-arrestin fusion protein with a reporter system (e.g., enzyme fragment complementation).
-
Cell Plating and Compound Preparation: Follow the procedures outlined in the cAMP assay protocol.
-
Assay Procedure:
-
Add the serially diluted compounds to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis: Determine the EC50 for β-arrestin recruitment and compare it to the EC50 from the cAMP assay to establish a bias factor.
Research Trajectory 2: Oncology - A New Frontier for Nicotinic Acid Derivatives
Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents, moving beyond their traditional metabolic roles.[13]
Kinase Inhibitors Targeting Angiogenesis
The pyridine scaffold is a key feature of many approved kinase inhibitors. Derivatives of nicotinic acid have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[14][15][16][17][18][19] The ability to diversify the 5-position of this compound through cross-coupling reactions provides a powerful tool to explore the SAR of VEGFR-2 inhibition.
Experimental Workflow: Development of Nicotinic Acid-Based VEGFR-2 Inhibitors
Caption: A comprehensive workflow for the discovery and validation of VEGFR-2 inhibitors.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromopyridines [3]
-
Reaction Setup: In a reaction vessel, combine this compound (or its ester), a boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Research Trajectory 3: Materials Science - Engineering Novel Organic Materials
The rigid, aromatic nature of the pyridine ring, combined with its electronic properties, makes pyridine derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics.
Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
Substituted pyridines have been successfully employed as components of hole-transporting materials (HTMs) in OLEDs.[20][21][22] The introduction of a bromine atom can modulate the carrier mobility of the material.[20][22] The ability to functionalize this compound via cross-coupling allows for the synthesis of novel HTMs with tailored electronic properties.
Design Strategy for Novel HTMs:
-
Core: this compound can be derivatized at the 5-position with electron-donating groups (e.g., carbazole, triphenylamine) via Buchwald-Hartwig amination to create a donor-acceptor architecture.
-
Tuning Properties: The electronic properties (HOMO/LUMO levels) can be fine-tuned by varying the substituent introduced at the 5-position.
-
Device Fabrication: The synthesized materials can be incorporated as the HTL in multilayer OLED devices for characterization of their performance.
| Research Area | Potential Application | Key Feature of this compound | Primary Experimental Focus |
| Medicinal Chemistry | Non-flushing dyslipidemia agents, anti-inflammatory drugs | Nicotinic acid core with modifiable substitutions | GPR109A biased agonism screening (cAMP and β-arrestin assays) |
| Oncology | Anti-angiogenic cancer therapies | Versatile scaffold for kinase inhibitor synthesis | VEGFR-2 inhibition assays, cancer cell proliferation studies |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties and rigid core | Synthesis of novel hole-transporting materials and device characterization |
Conclusion and Future Directions
This compound is a commercially available yet underexplored molecule with significant potential for innovation across multiple scientific disciplines. Its strategic design allows for the application of modern synthetic methodologies to create novel compounds with tailored biological activities and material properties. This guide has outlined several high-impact research trajectories, complete with actionable experimental workflows and protocols. It is our hope that this document will serve as a catalyst for further investigation into this promising chemical entity, ultimately leading to the development of new therapeutics and advanced materials.
References
- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 13. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-6-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features make it a key intermediate for the synthesis of a variety of biologically active molecules. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available safety data, principles of chemical hygiene for related compounds, and best practices for the handling of powdered chemical reagents.
Section 1: Hazard Identification and Classification
While comprehensive toxicological data for this compound is not extensively documented, the available safety data sheets (SDS) for the compound and structurally similar molecules allow for a reliable hazard assessment. The primary hazards are associated with its irritant properties and potential toxicity if improperly handled.
1.1 GHS Classification
Based on supplier safety data sheets, this compound is classified as a hazardous substance.[1][2] The following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Section 2: Toxicological Profile and Exposure Routes
A detailed toxicological profile for this compound has not been fully investigated. However, by examining the parent pyridine structure and related halogenated compounds, a cautious approach to handling is warranted.
2.1 Primary Routes of Exposure
-
Inhalation: As a fine powder, there is a significant risk of aerosolization, leading to inhalation.[4][5] This can cause irritation to the nose, throat, and respiratory system.[3]
-
Skin Contact: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[3]
-
Eye Contact: The compound is a serious eye irritant and can cause significant discomfort and potential damage if it comes into contact with the eyes.[3]
-
Ingestion: Accidental ingestion is harmful.[1]
2.2 Understanding the Toxicology of the Core Structure
The toxicity of pyridine, the parent heterocycle, has been studied more extensively. It can cause a range of adverse health effects, including central nervous system depression, and liver and kidney damage with significant exposure.[6][7] While this compound is a substituted derivative and may have a different toxicological profile, the inherent hazards of the pyridine ring should be considered. Brominated organic compounds can also exhibit their own toxicological properties, and their persistence in the body and environment is a factor to consider.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
3.1 Engineering Controls
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the dust.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[10]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.[9]
3.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.[11]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[11]
-
Laboratory Coat: A full-length laboratory coat with long sleeves is necessary to protect street clothing and skin from contamination.[11]
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[12]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the stability of the compound.
4.1 Weighing and Handling of Powdered Compound
Due to the risk of inhalation, specific procedures should be followed when weighing and handling powdered this compound:
Protocol 1: Weighing this compound
-
Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood. Cover the work surface with absorbent bench paper.[9]
-
Tare the Container: Place a clean, empty container with a lid on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound into the container, minimizing dust generation. Use disposable spatulas.[8]
-
Seal and Re-weigh: Securely close the container lid.
-
Final Weighing: Return the sealed container to the balance to obtain the final weight.
-
Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.
-
Decontamination: Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.
Caption: Workflow for Safely Weighing Hazardous Powders.
4.2 Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[3] The recommended storage is at room temperature.[1][13]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Section 5: Emergency Procedures
Preparedness for accidental exposures and spills is a critical component of laboratory safety.
5.1 First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][10]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][14]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
5.2 Spill Response
A calm and methodical approach is necessary for cleaning up spills of this compound.
Protocol 2: Small Powder Spill Cleanup
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required PPE, including a respirator if not already worn.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent further aerosolization.[15]
-
Wet the Material: Carefully moisten the absorbent material with water to prevent dust from becoming airborne during cleanup.[16]
-
Collect the Waste: Using a plastic scoop and dustpan, carefully collect the absorbed material and place it into a labeled hazardous waste container.[16]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), working from the outside in. Place all contaminated cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to institutional and local regulations.
Caption: Step-by-step spill response for powdered chemical irritants.
Section 6: Reactivity and Stability
6.1 Chemical Stability
This compound is stable under normal laboratory conditions.[14]
6.2 Reactivity Profile
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
-
Reactivity of Pyridine Carboxylic Acids: The carboxylic acid group can undergo typical reactions (e.g., esterification, amide formation). The pyridine ring can also participate in various chemical transformations. The reactivity of pyridine carboxylic acids has been studied, and they can participate in reactions with various nucleophiles and electrophiles.[17][18]
Section 7: Waste Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste.[19][20]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[20][21]
-
Containers: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures are essential for protecting researchers and the integrity of scientific work. By implementing the guidelines outlined in this document, laboratories can effectively manage the risks associated with this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 1190862-72-6 | this compound - Moldb [moldb.com]
- 3. aksci.com [aksci.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bucknell.edu [bucknell.edu]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
An In-depth Technical Guide to the Solubility Determination of 5-Bromo-6-methylnicotinic Acid
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. Poor solubility can lead to challenging formulation development, variable absorption, and suboptimal clinical outcomes. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility of 5-Bromo-6-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry.
While this compound (CAS 1190862-72-6) is a known chemical entity, its solubility data is not extensively documented in publicly accessible literature. Therefore, this document serves as a practical, in-depth guide for researchers and drug development professionals to meticulously characterize its solubility profile. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the critical factors that influence the solubility of this particular molecule, thereby empowering scientists to generate reliable and reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the molecule's fundamental properties is the first step in any solubility investigation. Below is a summary of the known physicochemical characteristics of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-Bromo-6-methylpyridine-3-carboxylic acid | - |
| CAS Number | 1190862-72-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White solid (reported from synthesis) | [1] |
| Predicted pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |
| Predicted pKa₂ (Pyridine Nitrogen) | ~2.0 - 3.0 | Estimated |
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent system.[4][7][8] As a molecule with both acidic and basic functional groups, its solubility is expected to be highly dependent on pH.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
The ionization state of the carboxylic acid and the pyridine nitrogen functional groups is dictated by the pH of the aqueous medium. This relationship is described by the Henderson-Hasselbalch equation and is visually represented in the diagram below.
Caption: Predicted ionization states of this compound as a function of pH.
-
At low pH (pH < pKa₂): Both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge (cationic species).
-
At intermediate pH (pKa₂ < pH < pKa₁): The carboxylic acid will be deprotonated (carboxylate anion), while the pyridine nitrogen remains protonated, leading to a zwitterionic or neutral species. The point of minimum solubility, the isoelectric point (pI), is expected in this range.
-
At high pH (pH > pKa₁): The carboxylic acid will be deprotonated, and the pyridine nitrogen will be in its neutral state, resulting in a net negative charge (anionic species).
Generally, the charged (cationic and anionic) forms of a molecule exhibit significantly higher aqueous solubility than the neutral or zwitterionic form.[5] Therefore, a "U-shaped" pH-solubility profile is anticipated for this compound.
Other Influential Factors:
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The solubility in various organic solvents will depend on the polarity match between the solute and the solvent.[5]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][9] However, this must be verified experimentally.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form used in solubility studies.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask method. This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.
1. Materials and Reagents
-
This compound (characterized solid, purity >99%)
-
Calibrated analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Solvents: Deionized water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).
2. Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinamide | 98-92-0 [chemicalbook.com]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
synthesis of 5-Bromo-6-methylnicotinic acid from ethyl 5-bromo-6-methylnicotinate
An Application Guide for the Synthesis of 5-Bromo-6-methylnicotinic Acid from Ethyl 5-Bromo-6-methylnicotinate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a pivotal intermediate in pharmaceutical and agrochemical research. The guide outlines the saponification (base-catalyzed hydrolysis) of its precursor, ethyl 5-bromo-6-methylnicotinate. We delve into the underlying reaction mechanism, offer a step-by-step experimental protocol, and present a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, providing the technical insights necessary for the successful and efficient preparation of this valuable heterocyclic building block.
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry. Their presence in numerous biologically active compounds highlights their importance as versatile intermediates. This compound, in particular, serves as a crucial building block for synthesizing a range of target molecules, including novel drug candidates and specialized agrochemicals.[1][2] The transformation of the stable and readily available ethyl ester, ethyl 5-bromo-6-methylnicotinate, into the corresponding carboxylic acid via hydrolysis is a fundamental and critical step in the synthetic pathways that utilize this scaffold.[3][4] This process, known as saponification, allows for subsequent functionalization, such as amide bond formation, which is essential for constructing more complex molecular architectures.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of ethyl 5-bromo-6-methylnicotinate to this compound is achieved through a base-catalyzed hydrolysis mechanism. This two-step process is one of the oldest and most reliable reactions in organic chemistry.
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt), a good leaving group. This yields the carboxylate salt.
-
Acidification: In a separate work-up step, the reaction mixture is acidified. The carboxylate anion is protonated by a strong acid (e.g., HCl) to yield the final, neutral this compound, which typically precipitates from the aqueous solution.
The overall workflow is a robust and high-yielding method for ester to carboxylic acid conversion.
Caption: Workflow of the Saponification Reaction.
Experimental Protocol
This protocol details the hydrolysis of ethyl 5-bromo-6-methylnicotinate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Reagents:
-
Ethyl 5-bromo-6-methylnicotinate (Starting Material)[5]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Quantitative Data Summary
The following table outlines the suggested quantities for a typical laboratory-scale synthesis.
| Component | Molecular Weight ( g/mol ) | Suggested Quantity | Moles (mmol) | Equivalents |
| Ethyl 5-bromo-6-methylnicotinate | 244.09 | 5.00 g | 20.48 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.64 g | 41.00 | 2.0 |
| Ethanol | - | 50 mL | - | - |
| Deionized Water | - | 25 mL | - | - |
| Conc. HCl (37%) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (20.48 mmol) of ethyl 5-bromo-6-methylnicotinate in 50 mL of ethanol. Stir until the solid is fully dissolved.
-
Addition of Base: In a separate beaker, prepare a solution of 1.64 g (41.00 mmol) of sodium hydroxide in 25 mL of deionized water. Carefully add the aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material as a reference. The reaction is complete when the starting ester spot has completely disappeared.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Transfer the reaction mixture to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 3-4. A white precipitate of this compound will form.
-
Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove any residual salts. Allow the product to air-dry on the filter or dry it further in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The expected product is a white to off-white solid.[6]
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. / Base has degraded. | Extend the reflux time and re-check with TLC. Ensure the base is fresh and accurately weighed. Using a slight excess of base (2-3 equivalents) can drive the reaction to completion. |
| Low Yield | Product is partially soluble in the acidic filtrate. / Incomplete precipitation. | Ensure the mixture is thoroughly chilled in an ice bath before and during filtration. Wash the filter cake with a minimal amount of ice-cold water. If significant loss is suspected, the filtrate can be extracted with an organic solvent like ethyl acetate, and the combined organic layers dried and evaporated.[7] |
| Oily Product or Failure to Solidify | Presence of impurities or residual solvent. | Try triturating the oily product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If purity is an issue, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). |
| Product is Colored | Impurities from starting material or side reactions. | If the color is significant, consider a recrystallization step or treatment with activated carbon to decolorize the product solution before the final precipitation. |
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) confirm the conversion.
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) for the carboxylic acid and a shift in the C=O stretch compared to the starting ester.
References
- 1. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for 5-Bromo-6-methylnicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Substituted Nicotinic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1] Among the vast array of functionalized pyridines, 5-Bromo-6-methylnicotinic acid stands out as a particularly versatile and strategic building block for drug discovery. Its unique trifecta of functional handles—a reactive bromine atom, a modifiable carboxylic acid, and a sterically and electronically influential methyl group—provides chemists with a powerful platform for generating diverse molecular libraries and fine-tuning pharmacokinetic and pharmacodynamic properties.
The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of various aryl, heteroaryl, and amino substituents, which is crucial for exploring structure-activity relationships (SAR). The carboxylic acid at the 3-position serves as a convenient anchor point for the formation of amides, esters, and other derivatives, enabling the modulation of a compound's interaction with its biological target. Finally, the methyl group at the 6-position can influence the molecule's conformation and metabolic stability, providing an additional lever for optimization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its synthesis, key synthetic transformations with detailed protocols, and its application in the discovery of potent bioactive molecules, with a focus on kinase and PARP inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug discovery.
| Property | Value | Source |
| CAS Number | 1190862-72-6 | [2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [4][5] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 333.0±42.0 °C (Predicted) | [2] |
| Density | 1.692±0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.25±0.10 (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[2]
Protocol 1: Hydrolysis of Ethyl 5-Bromo-6-methylnicotinate
This protocol describes the saponification of ethyl 5-bromo-6-methylnicotinate to yield the target carboxylic acid.
Materials:
-
Ethyl 5-bromo-6-methylnicotinate
-
2M aqueous sodium hydroxide solution
-
Ethanol
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirring solution of ethyl 5-bromo-6-methylnicotinate (1.0 eq) in ethanol, slowly add a 2M aqueous sodium hydroxide solution (2.2 eq) at room temperature.[2]
-
Stir the reaction mixture at room temperature for 3 hours.[2]
-
Remove the solvent by evaporation under reduced pressure.[2]
-
To the residue, add an appropriate amount of water and adjust the pH to 4-5 with concentrated hydrochloric acid.[2]
-
Extract the mixture with ethyl acetate.[2]
-
Separate the organic layer, wash with deionized water, dry over anhydrous magnesium sulfate, and filter.[2]
-
Concentrate the organic layer under reduced pressure to afford this compound as a white solid.[2]
Expected Outcome: This procedure typically provides the target product in moderate to good yields (e.g., 43% as reported in one instance).[2] The product can be characterized by LRMS, which should show peaks at m/z 216/218 (M+1)⁺, corresponding to the bromine isotopes.[2]
Figure 1: Workflow for the synthesis of this compound.
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry stems from its ability to undergo a variety of chemical transformations. Below are detailed protocols for key reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol can be adapted for the coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., DMF, 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If DMF is used, dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol can be adapted for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 4: Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many drug molecules.
Materials:
-
This compound
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA or triethylamine) (2-3 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of inhibitors of various therapeutic targets, including kinases and poly(ADP-ribose) polymerase (PARP).
Kinase Inhibitors
Kinases are a major class of drug targets in oncology and immunology.[6] The pyridine core is a common feature in many kinase inhibitors.[2] The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. For example, through a Suzuki coupling at the 5-position, various aryl or heteroaryl groups can be introduced to probe the ATP-binding site of the kinase. The carboxylic acid can be converted to an amide to form key hydrogen bond interactions with the hinge region of the kinase.
Figure 3: Strategy for synthesizing kinase inhibitors.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations.[7] The nicotinamide moiety is a key structural feature of the PARP substrate NAD⁺, and many PARP inhibitors are designed as nicotinamide mimetics.[8] this compound can serve as a scaffold to develop novel PARP inhibitors. The carboxamide group is crucial for interacting with the nicotinamide-binding pocket of PARP, while the 5-position can be functionalized to enhance potency and selectivity.[9]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, a critical aspect of lead optimization in drug discovery.
Key Modification Points for SAR:
-
5-Position (Bromo group): Replacement of the bromine with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions can probe hydrophobic pockets and establish key interactions with the target protein. The nature of the substituent can significantly impact potency and selectivity.
-
3-Position (Carboxylic acid): Conversion to a diverse set of amides and esters allows for the optimization of hydrogen bonding networks and the introduction of additional functionalities to interact with the target.
-
6-Position (Methyl group): While less commonly modified, alterations at this position can influence the molecule's conformation and metabolic stability.
Illustrative SAR Table (Hypothetical Kinase Inhibitor Series):
| Compound | R¹ (at 5-position) | R² (Amide) | Kinase IC₅₀ (nM) |
| 1a | Phenyl | -NH₂ | 500 |
| 1b | 4-Fluorophenyl | -NH₂ | 250 |
| 1c | 3-Pyridyl | -NH₂ | 150 |
| 2a | 3-Pyridyl | -NH(CH₃) | 120 |
| 2b | 3-Pyridyl | -NH(CH₂CH₂OH) | 80 |
| 2c | 3-Pyridyl | -N(CH₃)₂ | 300 |
This hypothetical data illustrates how systematic modifications can lead to improved potency. For instance, the introduction of a nitrogen atom in the R¹ group (phenyl to pyridyl) and the incorporation of a hydrogen bond donor in the R² group both lead to a significant increase in inhibitory activity.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of diverse compound libraries and the optimization of lead compounds. The detailed protocols and applications presented in this note are intended to empower researchers to fully leverage the potential of this scaffold in their drug discovery endeavors, particularly in the pursuit of novel kinase and PARP inhibitors.
References
- 1. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 3. 1190862-72-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1190862-72-6 | this compound - Moldb [moldb.com]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1190862-70-4|Ethyl 5-bromo-6-methylnicotinate|BLD Pharm [bldpharm.com]
- 9. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-6-methylnicotinic Acid: A Versatile Research Tool for Cellular Metabolism and Signaling
Abstract
5-Bromo-6-methylnicotinic acid, a synthetic pyridine derivative and an analog of nicotinic acid (Vitamin B3), presents a compelling scaffold for chemical biology and drug discovery. Its structural similarity to endogenous signaling molecules suggests its potential utility in dissecting and modulating key cellular pathways. This comprehensive guide provides detailed application notes and experimental protocols for researchers exploring the utility of this compound as a research tool. We delve into its potential roles as a precursor for NAD+ biosynthesis, a modulator of the G protein-coupled receptor GPR109A, and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. The protocols provided herein are designed to be robust and self-validating, empowering researchers to investigate the multifaceted biological activities of this compound.
Introduction: The Chemical Biology of a Nicotinic Acid Analog
Nicotinic acid and its derivatives are fundamental to cellular physiology, playing critical roles in bioenergetics and signaling.[1] this compound (Figure 1) is a structurally modified version of nicotinic acid, featuring a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. These modifications can significantly alter its chemical properties, including lipophilicity and electronic distribution, potentially leading to novel biological activities and enhanced selectivity for specific protein targets.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 1190862-72-6 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Predicted pKa | 3.25 ± 0.10 | [2] |
Table 1. Physicochemical properties of this compound.
The strategic placement of the bromo and methyl groups may influence its interaction with enzyme active sites and receptor binding pockets, making it a valuable tool for structure-activity relationship (SAR) studies. This guide will explore three primary areas of application for this compound.
Application I: Probing NAD+ Biosynthesis via the Preiss-Handler Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins and PARPs.[3] The Preiss-Handler pathway utilizes nicotinic acid to synthesize NAD+. Given its structural similarity, this compound is a putative substrate for the enzymes in this pathway, potentially modulating cellular NAD+ levels.
Scientific Rationale
Investigating whether this compound can serve as a precursor for NAD+ biosynthesis is a crucial first step in understanding its metabolic effects. An increase in cellular NAD+ levels upon treatment with the compound would suggest its uptake and enzymatic conversion.
Experimental Workflow: Cellular NAD+ Quantification
Figure 1. Workflow for assessing the effect of this compound on cellular NAD+ levels.
Detailed Protocol: Enzymatic Cycling Assay for NAD+ Measurement
This protocol is adapted from established methods for quantifying cellular NAD+ levels.[2][3]
Materials:
-
Cell culture reagents (media, serum, etc.)
-
96-well cell culture plates
-
This compound
-
NAD+ Extraction Buffer (0.6 M HClO₄)
-
Neutralization Buffer (1 M KOH in 0.5 M Tris-HCl, pH 7.4)
-
NAD+/NADH Quantification Kit (commercially available)
-
Microplate reader with absorbance measurement capabilities
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
NAD+ Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold NAD+ Extraction Buffer to each well and incubate on ice for 10 minutes.
-
Transfer the cell lysates to a new 96-well plate.
-
-
Neutralization: Add 50 µL of Neutralization Buffer to each well. The pH should be between 7 and 8. Centrifuge the plate at 4°C for 5 minutes to pellet the precipitate.
-
Quantification:
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the NAD+/NADH Quantification Kit. This typically involves adding a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD+, leading to a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
Normalize the NAD+ levels to the protein concentration of a parallel set of wells to account for differences in cell number.
-
Self-Validation:
-
Run a positive control with nicotinic acid to confirm the responsiveness of the cells and the assay.
-
Perform an LC-MS/MS-based quantification of NAD+ on a subset of samples to validate the results from the enzymatic assay.[4]
Application II: Investigating GPR109A Receptor Agonism
GPR109A (also known as HM74A) is a G-protein coupled receptor that is activated by nicotinic acid.[5] Its activation in adipocytes leads to the inhibition of lipolysis, a key therapeutic effect of niacin. The structural modifications in this compound may alter its affinity and efficacy at this receptor.
Scientific Rationale
Determining whether this compound is an agonist of GPR109A is essential for understanding its potential effects on lipid metabolism and inflammation. A common method to assess GPR109A activation is to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.
Experimental Workflow: GPR109A Activation Assay
Figure 2. Workflow for assessing GPR109A agonism by measuring cAMP inhibition.
Detailed Protocol: cAMP Inhibition Assay
This protocol is based on standard methods for assessing Gαi-coupled GPCR activation.[6]
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Cell culture reagents
-
Forskolin
-
This compound
-
cAMP Assay Kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-GPR109A cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a fixed concentration of Forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Immediately add varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a positive control (nicotinic acid) and a negative control (Forskolin alone).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the competitive ELISA to quantify cAMP levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Self-Validation:
-
Use a parental HEK293 cell line (not expressing GPR109A) as a negative control to ensure the observed effects are receptor-mediated.
-
Confirm GPR109A expression in the stable cell line using Western blot or qPCR.
Application III: Screening for HIF-1α Inhibitory Activity
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions and is a crucial target in cancer therapy.[7] Some nicotinic acid analogs have been reported to inhibit HIF-1α activity.[3]
Scientific Rationale
Investigating the potential of this compound to inhibit HIF-1α signaling could open up new avenues for its application in cancer research. A common approach to screen for HIF-1α inhibitors is to use a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of a hypoxia-response element (HRE).
Experimental Workflow: HIF-1α Reporter Gene Assay
Figure 3. Workflow for screening HIF-1α inhibitory activity using a reporter gene assay.
Detailed Protocol: HRE-Luciferase Reporter Assay
This protocol is based on established methods for assessing HIF-1α transcriptional activity.[8][9]
Materials:
-
Cancer cell line (e.g., HeLa or HCT116)
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Cobalt chloride (CoCl₂) or a hypoxia chamber
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Seed cells in a 96-well plate. Transfect the cells with the HRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment and Hypoxia Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound.
-
Induce hypoxia by either incubating the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer like CoCl₂ (e.g., 100 µM) to the medium.
-
-
Incubation: Incubate for 16-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of hypoxia-induced luciferase activity.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
-
Self-Validation:
-
Use a known HIF-1α inhibitor (e.g., YC-1) as a positive control.
-
Confirm the inhibition of HIF-1α protein accumulation under hypoxic conditions using Western blotting.
-
Measure the mRNA levels of known HIF-1α target genes (e.g., VEGF, GLUT1) using qRT-PCR to confirm the downstream effects.[9]
Synthesis of this compound
While commercially available, researchers may opt for in-house synthesis. A plausible synthetic route involves the bromination of 6-methylnicotinic acid. A general procedure for the bromination of a nicotinic acid derivative is described in the literature.[10]
Disclaimer: The following is a generalized synthetic scheme and should be optimized and performed by a qualified chemist with appropriate safety precautions.
Figure 4. Plausible synthetic route for this compound.
Conclusion
This compound is a promising research tool with the potential to modulate fundamental cellular processes. The detailed protocols and application notes provided in this guide offer a robust framework for investigating its biological activities. By exploring its effects on NAD+ metabolism, GPR109A signaling, and HIF-1α activity, researchers can uncover novel therapeutic avenues and deepen our understanding of cellular physiology.
References
- 1. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldmanlaboratories.com [goldmanlaboratories.com]
- 5. scbt.com [scbt.com]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-6-methylnicotinic Acid
Introduction
5-Bromo-6-methylnicotinic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its strategic functionalization allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents and molecular probes. The presence of a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring offers three distinct points for chemical modification. The carboxylic acid moiety is readily derivatized to form esters and amides, enabling the modulation of physicochemical properties such as solubility and membrane permeability. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse aryl, heteroaryl, and alkyl substituents. This guide provides detailed protocols for the most common and effective derivatization techniques for this compound, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
I. Esterification of the Carboxylic Acid Moiety
Esterification of this compound is a fundamental transformation to mask the polar carboxylic acid group, which can enhance cell permeability and modify the pharmacokinetic profile of a molecule. Two common and effective methods for this transformation are the Fischer-Speier and Steglich esterifications.
A. Fischer-Speier Esterification: A Classic Approach
The Fischer-Speier esterification is a straightforward and cost-effective method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction typically requires an excess of the alcohol to drive the reaction to completion.[3]
Rationale: The strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3]
Experimental Protocol: Synthesis of Methyl 5-bromo-6-methylnicotinate
-
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude methyl 5-bromo-6-methylnicotinate, which can be further purified by column chromatography on silica gel.
-
| Parameter | Condition |
| Reactants | This compound, Methanol |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | Methanol (acts as both reactant and solvent) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-16 hours |
| Work-up | Neutralization, Extraction |
B. Steglich Esterification: Mild and Versatile
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative.[4][5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the ester.[5]
Experimental Protocol: Synthesis of Ethyl 5-bromo-6-methylnicotinate
-
Materials:
-
This compound
-
Anhydrous ethanol (EtOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous DCM (15 mL per gram of acid).
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl (2 x 15 mL) and saturated aqueous NaHCO₃ (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition |
| Reactants | This compound, Ethanol |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration, Washing, Extraction |
II. Amide Bond Formation
The formation of amides from this compound is a cornerstone of library synthesis in drug discovery, allowing for the introduction of a vast array of chemical functionalities. Modern peptide coupling reagents provide efficient and mild conditions for this transformation.
A. HATU-Mediated Amide Coupling: High Efficiency and Low Racemization
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and ability to suppress racemization, particularly with chiral amines.[7][8]
Rationale: In the presence of a non-nucleophilic base, the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester. This intermediate then readily reacts with the amine to form the desired amide.[9]
Experimental Protocol: Synthesis of N-Benzyl-5-bromo-6-methylnicotinamide
-
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per gram of acid).
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the mixture and stir for another 10 minutes to allow for pre-activation.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. EDC/HOBt-Mediated Amide Coupling: A Cost-Effective Alternative
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[10][11]
Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt intercepts this reactive intermediate to form an HOBt active ester, which is less prone to side reactions and racemization. The amine then displaces HOBt to form the amide bond.[12]
Experimental Protocol: Synthesis of 5-Bromo-6-methyl-N-phenylnicotinamide
-
Materials:
-
This compound
-
Aniline
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with water (2 x 20 mL), 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC |
| Additive | None | HOBt |
| Base | DIPEA | DIPEA |
| Solvent | DMF | DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 12-24 hours |
III. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the derivatization of the bromine atom on the this compound scaffold.[2][13] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base, and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14]
Experimental Protocol: Synthesis of 6-Methyl-5-phenylnicotinic acid
-
Materials:
-
This compound or its methyl ester
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (or another suitable solvent system)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine this compound (or its methyl ester) (1.0 eq), phenylboronic acid (1.2-1.5 eq), and K₂CO₃ (2.0-3.0 eq).
-
Add Pd(OAc)₂ (0.02-0.05 eq) and PPh₃ (0.04-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
If the product is the acid, acidify the aqueous layer with 1 M HCl to precipitate the product. Filter, wash with water, and dry.
-
If the product is the ester, extract the mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The ester can then be hydrolyzed to the acid if desired.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Condition |
| Reactants | This compound (or ester), Phenylboronic acid |
| Catalyst | Pd(OAc)₂/PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Visualization of Synthetic Workflows
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
The Synthetic Chemist's Compass: 5-Bromo-6-methylnicotinic Acid as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a privileged structure due to its presence in numerous bioactive compounds and functional materials. However, the true potential of this core is unlocked through precise functionalization. 5-Bromo-6-methylnicotinic acid emerges as a preeminently valuable building block, offering a trifecta of reactive sites that can be selectively addressed to construct a diverse and complex array of heterocyclic compounds. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols and mechanistic insights, designed for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.
The strategic placement of a bromo substituent at the 5-position, a nucleophilic methyl group at the 6-position, and a carboxylic acid at the 3-position creates a molecule primed for sequential, controlled diversification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino moieties.[1] Concurrently, the carboxylic acid provides a gateway for amide bond formation, esterification, or participation in condensation and cyclization reactions. This multi-faceted reactivity allows for the rapid generation of compound libraries with diverse structural motifs, a critical advantage in the pursuit of novel therapeutic agents and advanced materials.[2][3]
Physicochemical Properties & Safe Handling
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a white to off-white solid at room temperature.
| Property | Value | Reference |
| CAS Number | 1190862-72-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 216.03 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Boiling Point | 333.0±42.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 3.25±0.10 (Predicted) | --INVALID-LINK-- |
Safety & Handling: this compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Core Reactivity: A Blueprint for Diversification
The synthetic utility of this compound is rooted in its three distinct reactive sites. The diagram below illustrates these functional handles, which form the basis for the synthetic strategies discussed in this guide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary synthetic routes for this compound?
A1: There are three principal strategies for synthesizing this molecule, each with its own set of advantages and challenges:
-
Direct Electrophilic Bromination: This is often the most direct approach, involving the bromination of 6-methylnicotinic acid or its ester derivative. The key challenge is controlling the regioselectivity to ensure bromination occurs at the C5 position and avoiding over-bromination.
-
Sandmeyer Reaction: This classic transformation involves converting the amino group of a precursor, such as 5-amino-6-methylnicotinic acid, into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[1][2] This method offers excellent regiocontrol if the amino precursor is readily available.
-
Saponification of an Ester Precursor: This route involves the hydrolysis of an upstream intermediate, such as ethyl 5-bromo-6-methylnicotinate, to yield the final carboxylic acid.[3] The overall yield of this process is contingent on the successful synthesis and purification of the starting ester.
Q2: My overall yield is consistently low. What general factors should I investigate first?
A2: Consistently low yields often point to foundational issues rather than a single flawed reaction step. Before optimizing a specific protocol, consider these critical factors:
-
Purity of Starting Materials: The synthesis of the precursor, 6-methylnicotinic acid, often starts from 2-methyl-5-ethylpyridine or 3,5-lutidine via oxidation.[4][5] Impurities from this step can interfere with downstream reactions. Always verify the purity of your starting materials by NMR or LC-MS.
-
Reaction Monitoring: Are you monitoring the reaction to completion? An incomplete reaction is a common cause of low yield.[6] Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.[7][8]
-
Workup and Purification Losses: Significant product loss can occur during aqueous workup and purification. The product's solubility can be pH-dependent; ensure you are adjusting the pH correctly during extraction to minimize its solubility in the aqueous layer.[6] Additionally, improper solvent selection for recrystallization can lead to poor recovery.
Q3: What are the most common impurities, and how can I identify them?
A3: The impurities encountered are highly dependent on the synthetic route. However, some are more common than others:
-
Unreacted Starting Material: Easily identified by comparing your crude product analysis (TLC, LC-MS) with the starting material standard.
-
Over-brominated Byproducts: The formation of dibromo-6-methylnicotinic acid is a possibility in direct bromination routes.[7] Mass spectrometry is the best tool for identification, as it will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks).
-
Positional Isomers: Depending on the reaction conditions, bromination could occur at other positions on the pyridine ring. Isomers can be difficult to separate, but their presence can often be confirmed by careful analysis of ¹H NMR coupling patterns.
-
Phenolic Byproducts: In the Sandmeyer reaction, premature decomposition of the diazonium salt in the presence of water can lead to the formation of 5-hydroxy-6-methylnicotinic acid.
Section 2: Troubleshooting Guides by Synthetic Route
This section provides specific troubleshooting advice for common problems encountered in the primary synthetic routes.
Route A: Direct Bromination of 6-Methylnicotinic Acid (or its Ester)
The direct bromination of the pyridine ring is a powerful but often challenging method. The pyridine nitrogen deactivates the ring towards electrophilic substitution, often requiring harsh conditions which can lead to side reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Conversion / No Reaction | 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Complex formation between Lewis acid and pyridine nitrogen. | 1. Use a more reactive brominating agent. N-Bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., H₂SO₄) is often more effective than Br₂ alone for deactivated rings.[7] 2. Increase the reaction temperature. Monitor the reaction for any signs of degradation. A temperature range of 60-80°C is a good starting point for NBS bromination.[7] 3. Avoid Friedel-Crafts type conditions. Catalysts like AlCl₃ will complex with the pyridine nitrogen, further deactivating the ring and preventing the reaction.[9] |
| Formation of Dibrominated Byproduct | 1. Stoichiometry of the brominating agent is too high. 2. Reaction time is excessively long. | 1. Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the reagent slowly and portion-wise allows for better control and minimizes localized areas of high concentration.[7][10] 2. Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to prevent further bromination of the desired product. |
| Poor Regioselectivity (Bromination at wrong position) | 1. The directing effects of the substituents are being overridden by harsh conditions. 2. The reaction may proceed via a different mechanism under certain conditions. | 1. Protect the carboxylic acid. Converting the nicotinic acid to its methyl or ethyl ester can alter the electronic properties and may improve selectivity before bromination.[11] The ester can then be hydrolyzed in a final step.[3] 2. Modify the solvent. The choice of solvent can influence the reaction pathway. Acetic acid or sulfuric acid are common choices. |
Route B: Sandmeyer Reaction from 5-Amino-6-methylnicotinic Acid
The Sandmeyer reaction is a reliable method for introducing a bromine atom with high regioselectivity.[12] Success hinges on the careful formation and handling of the intermediate diazonium salt.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete Diazotization | 1. Temperature is too high, causing premature decomposition of nitrous acid. 2. Insufficient acid concentration. | 1. Maintain low temperatures. The diazotization step (reaction of the amine with sodium nitrite) must be performed at 0-5°C to ensure the stability of the nitrous acid (formed in situ) and the resulting diazonium salt. 2. Ensure sufficient acid. A strong mineral acid (like HBr or H₂SO₄) is required to generate nitrous acid from NaNO₂ and to keep the reaction medium acidic, which stabilizes the diazonium salt. |
| Low Yield of Bromo-Compound | 1. Inefficient displacement of the diazonium group. 2. Diazonium salt is not soluble or stable under the reaction conditions. | 1. Use a catalytic amount of CuBr. The Cu(I) species is critical for the radical-nucleophilic aromatic substitution mechanism that facilitates the displacement.[1][2] Ensure the CuBr is fresh and active. 2. Add the diazonium salt solution slowly to the heated CuBr solution (typically 60-100°C). This ensures the diazonium salt reacts as it is added, preventing it from decomposing via other pathways. |
| Formation of Phenolic Byproducts | The diazonium salt is reacting with water instead of the bromide ion. | Minimize water content. While the diazotization is done in an aqueous medium, ensure the subsequent displacement reaction with CuBr is performed under conditions that favor the desired reaction. Using a more concentrated solution of HBr can help shift the equilibrium. |
Section 3: Key Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted for researchers aiming to minimize the use of elemental bromine and control the formation of dibrominated byproducts.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinic acid (1.0 eq) in concentrated sulfuric acid.
-
Reagent Addition: While stirring, slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature. The addition should be done in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The crude product will precipitate as the pH increases. Adjust the pH to 3-4 with a saturated solution of sodium hydroxide to ensure complete precipitation of the carboxylic acid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining acid and succinimide.
-
Purification: The crude product can be further purified by recrystallization (see Protocol 3).
Protocol 2: Purification by Recrystallization
This is a critical step for achieving high purity and is often necessary to remove byproducts.
-
Solvent Selection: Test the solubility of your crude product in various solvent systems. An ideal system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common systems for similar acids include ethanol/water or acetic acid/water mixtures.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask prevents solvent evaporation. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Data & Visualization
Table 1: Comparison of Bromination Conditions
| Parameter | Method A: Br₂ in H₂SO₄ | Method B: NBS in H₂SO₄ | Key Consideration |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a solid and easier to handle than liquid bromine, often leading to cleaner reactions.[7] |
| Stoichiometry | 1.1 - 1.5 eq | 1.05 - 1.1 eq | Precise control of stoichiometry is critical to prevent dibromination.[10] |
| Temperature | 80 - 120 °C | 60 - 80 °C | Milder conditions with NBS can reduce byproduct formation.[7] |
| Typical Yield | 40 - 60% | 50 - 75% | Yields are highly dependent on optimization and purification. |
| Primary Byproduct | Dibromo-6-methylnicotinic acid | Dibromo-6-methylnicotinic acid, Succinimide | Succinimide is water-soluble and easily removed during workup. |
Diagrams: Workflow and Logic
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
overcoming solubility issues with 5-Bromo-6-methylnicotinic acid
Overcoming Solubility Challenges in Research and Development
Welcome to the technical support resource for 5-Bromo-6-methylnicotinic acid. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges during their work with this compound. As Senior Application Scientists, we have compiled this information to provide both foundational understanding and actionable troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving this compound in neutral aqueous solutions. Why is it poorly soluble?
Answer: The limited aqueous solubility of this compound at neutral pH is inherent to its molecular structure. Several factors contribute to this:
-
Aromatic Carboxylic Acid Nature: The molecule possesses a carboxylic acid group (-COOH) attached to a pyridine ring. While the carboxylic acid group can engage in hydrogen bonding with water, the overall molecule has significant nonpolar character due to the pyridine ring, the methyl group (-CH₃), and the bromine atom (-Br). This combination limits its affinity for water.
-
Crystalline Structure: In its solid state, the compound likely exists in a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial, contributing to low solubility.
-
pH-Dependence: Like most carboxylic acids, its solubility is highly dependent on the pH of the solution. In neutral or acidic water, the carboxylic acid group remains largely in its protonated, neutral form (-COOH), which is less soluble than its ionized counterpart.[1]
Q2: What is the most direct and immediate step to improve the aqueous solubility of this compound?
Answer: The most effective initial strategy is pH adjustment . By increasing the pH of the aqueous medium, you can deprotonate the carboxylic acid group, converting it into its much more soluble carboxylate salt (-COO⁻).[2]
The underlying principle is the acid-base equilibrium. For this compound (let's denote it as R-COOH), the equilibrium in water is:
R-COOH (solid, less soluble) ⇌ R-COOH (aqueous) + H₂O ⇌ R-COO⁻ (aqueous, more soluble) + H₃O⁺
By adding a base (e.g., NaOH, KOH), you consume H₃O⁺, shifting the equilibrium to the right, favoring the formation of the highly soluble carboxylate anion. A general rule is that significant ionization and solubility improvement occur when the solution pH is raised to at least 1-2 units above the compound's pKa.[3] The predicted pKa for this compound is approximately 3.25.[4] Therefore, adjusting the pH to > 5.0 should markedly improve solubility.
Workflow: Initial Solubility Troubleshooting
Caption: A streamlined workflow for initial solubility troubleshooting using pH adjustment.
Q3: My application requires a specific pH where the compound is still not soluble enough. What is the next logical step?
Answer: If pH adjustment alone is insufficient or constrained by experimental conditions, the use of co-solvents is the next recommended approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for dissolving less polar compounds.[5]
For carboxylic acids, common and effective co-solvents include:
-
Ethanol & Isopropanol: Protic solvents that can act as both hydrogen bond donors and acceptors.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG): Often used in pharmaceutical formulations.
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Polar aprotic solvents with very high solvating power. Studies on the parent compound, nicotinic acid, show its solubility is highest in DMSO.[6][7][8]
Data Snapshot: Nicotinic Acid Solubility (Parent Compound) This table provides context on solvent effects for a structurally related molecule. The trend is likely to be similar for this compound.
| Solvent | Solubility Profile | Reference |
| Dimethyl Sulfoxide (DMSO) | Very High | [6][7][8] |
| Ethanol | High | [6][7][8] |
| Water | Moderate (pH-dependent) | [1][6] |
| Acetone | Low | [6][7][8] |
| Acetonitrile | Very Low | [6][7][8] |
Experimental Protocol: Co-Solvent Screening
-
Preparation: Prepare stock solutions of your compound at a high concentration (e.g., 100 mg/mL) in 100% DMSO.[9]
-
Solvent Systems: In separate vials, prepare a series of aqueous buffers (at your desired final pH) containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% DMSO or ethanol).
-
Addition: Add a small aliquot of the DMSO stock solution to each co-solvent system to achieve your target final concentration.
-
Equilibration: Vortex vigorously and allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for several hours.
-
Observation: Visually inspect for any precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy.[10]
Q4: For developing a stable, solid form of the compound with enhanced aqueous solubility, what strategy should I consider?
Answer: For creating a stable, solid material with improved solubility and dissolution characteristics, salt formation is the most widely used and effective method for ionizable drugs like this compound.[2][3][11][12][13]
This strategy involves reacting the acidic compound with a pharmaceutically acceptable base (a counter-ion) to form a stable, crystalline salt. These salts often have significantly higher aqueous solubility and faster dissolution rates than the free acid form.[3][13]
Workflow: Salt Formation for Solubility Enhancement
Caption: The process flow for creating a more soluble salt form of the compound.
Protocol: General Procedure for Salt Formation
-
Dissolution: Dissolve this compound in a suitable organic solvent, such as ethanol or methanol.
-
Base Addition: Add a stoichiometric equivalent (1.0 eq) of a base. For example, add one equivalent of sodium hydroxide dissolved in a minimal amount of water or ethanol.
-
Reaction & Crystallization: Stir the mixture at room temperature. The salt may precipitate directly or may require cooling, seeding, or the addition of an anti-solvent to induce crystallization.
-
Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm salt formation and assess its properties (solubility, dissolution rate, purity, and solid-state characteristics) using techniques like NMR, HPLC, Powder X-Ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC).
Q5: How can I accurately measure the equilibrium solubility of this compound?
Answer: The gold standard for measuring equilibrium solubility is the shake-flask method .[14] This method determines the thermodynamic solubility of a compound in a specific solvent system at a controlled temperature.
Protocol: Shake-Flask Solubility Measurement
-
Prepare System: Add an excess amount of solid this compound to a vial containing the solvent system of interest (e.g., pH 7.4 phosphate buffer, or a water/co-solvent mixture). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system must be agitated long enough to reach equilibrium, which can take 24 to 72 hours.
-
Separate Phases: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. It is critical to filter the supernatant through a fine-pore filter (e.g., 0.22 or 0.45 µm) to remove all undissolved particles.
-
Analyze Concentration: Dilute the clear filtrate as needed and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][14] This concentration represents the equilibrium solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. rjpdft.com [rjpdft.com]
- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of 5-Bromo-6-methylnicotinic Acid
Welcome to the technical support guide for 5-Bromo-6-methylnicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this heterocyclic building block. The guidance is structured to address practical challenges faced by researchers in synthetic and medicinal chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge critical for designing a successful purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's intrinsic properties is the first step. Its acidic nature and aromaticity dictate its solubility and chromatographic behavior. Key data is summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₆BrNO₂ | Helps in confirming identity via mass spectrometry.[1] |
| Molecular Weight | 216.03 g/mol | Essential for calculating molar equivalents and reaction yields.[1] |
| Appearance | White to yellow solid | Visual cue for purity; color may indicate residual impurities.[1] |
| Predicted pKa | 3.25 ± 0.10 | Indicates a moderately strong carboxylic acid.[1] This property is central to purification by acid-base extraction, as the molecule can be readily converted to its water-soluble carboxylate salt with a mild base (e.g., NaHCO₃) and precipitated by re-acidification. |
| Predicted Boiling Point | 333.0 ± 42.0 °C | Suggests that distillation is not a viable purification method due to thermal instability. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethyl acetate, methanol, and DMSO.[2][3] | Guides the selection of solvents for extraction, chromatography, and recrystallization. |
Q2: What are the most common impurities found in crude this compound?
Impurities typically arise from the synthetic route. A common precursor is 5-ethyl-2-methylpyridine, which is oxidized.[4][5] Another route involves the oxidation of 3,5-lutidine.[6]
-
Unreacted Starting Material: Residual precursors like 5-ethyl-2-methylpyridine or 3,5-lutidine. These are basic and can be removed with an acidic wash during an aqueous workup.
-
Over-oxidation Byproducts: If the synthesis involves oxidation of a related dimethylpyridine (lutidine), over-oxidation can occur, potentially forming pyridine-dicarboxylic acids.[7] These di-acids are significantly more polar and can often be removed by recrystallization or pH-controlled precipitation.
-
Regioisomers: Bromination of the pyridine ring can sometimes yield small amounts of other bromo-isomers, which can be challenging to separate due to similar polarities.
-
Residual Solvents & Reagents: Solvents from the reaction or workup (e.g., ethyl acetate, DCM) and reagents like thionyl chloride from bromination steps.[8]
Part 2: Troubleshooting Purification Challenges
This section provides solutions to specific problems encountered during the purification process.
Issue 1: Low recovery after acid-base extraction.
Question: I performed an acid-base extraction by dissolving my crude product in ethyl acetate, extracting with aqueous NaHCO₃, and then re-acidifying the aqueous layer with HCl. My final yield was very low. What went wrong?
Answer: This is a common issue often related to pH control and solubility.
Likely Causes & Solutions:
-
Incomplete Extraction into Aqueous Base: The carboxylate salt may not have fully formed.
-
Troubleshooting: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid (pKa ~3.25) completely.[1] Use a pH meter or pH paper to verify. Perform multiple extractions (e.g., 3x with fresh NaHCO₃ solution) to ensure complete transfer into the aqueous phase.
-
-
Premature Precipitation: The product may have limited solubility in the high-salt environment of the aqueous layer.
-
Troubleshooting: Use a sufficient volume of aqueous base to keep the carboxylate salt fully dissolved.
-
-
Incomplete Precipitation upon Acidification: The pH was not lowered enough to fully protonate the carboxylate back to the neutral carboxylic acid.
-
Troubleshooting: Acidify the aqueous layer to a pH of ~2. This ensures complete protonation well below the pKa.[1] Again, verify with a pH meter. Chilling the solution in an ice bath after acidification can further decrease the product's solubility in water, maximizing precipitation.
-
-
Emulsion Formation: Emulsions can trap the product at the interface.
-
Troubleshooting: Add a small amount of brine (saturated NaCl solution) to the emulsion to help break it. Allow the mixture to stand for a longer period.
-
This workflow is designed to maximize recovery by ensuring complete acid-base transitions.
Caption: Workflow for purifying this compound via acid-base extraction.
Issue 2: Product purity is low after recrystallization.
Question: I attempted to recrystallize my product from ethanol/water, but the melting point is still broad and NMR shows impurities. How can I improve this?
Answer: Effective recrystallization depends entirely on selecting a solvent system where the product and impurities have significantly different solubilities at hot and cold temperatures.[9]
Troubleshooting Protocol: Solvent Screening for Recrystallization
-
Objective: Identify a single solvent or a binary solvent system suitable for recrystallization.
-
Procedure:
-
Place ~10-20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Ideal Single Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating. If it dissolves at room temperature, the solvent is too good. If it remains insoluble upon heating, the solvent is too poor.
-
Ideal Binary System: If no single solvent works, use a binary system. Find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise while the solution is still hot until it just begins to turn cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
-
-
Analysis: Collect the crystals by filtration and assess purity via melting point or TLC. A sharp melting point indicates high purity.[9]
Issue 3: The compound streaks badly on silica gel TLC/column chromatography.
Question: I'm trying to purify my compound using silica gel chromatography with an ethyl acetate/hexane mobile phase, but the spot on the TLC plate is a long streak, making separation impossible. Why is this happening?
Answer: Streaking of acidic compounds on silica gel is a classic problem. Silica gel is acidic (due to silanol groups, Si-OH), but the strong interaction between the carboxylic acid of your product and the stationary phase can lead to poor chromatography.
Solutions:
-
Modify the Mobile Phase:
-
Add Acetic Acid: Add a small amount (0.5-1%) of acetic acid to your eluent (e.g., ethyl acetate/hexane/1% acetic acid). The acetic acid protonates the silica surface and the compound, reducing the strong ionic interactions and leading to sharper spots.
-
Use a Polar Protic Solvent: For highly polar compounds, a mobile phase containing an alcohol, such as dichloromethane/methanol, is often effective.[10] A common starting point is a gradient from 100% DCM to 10% MeOH in DCM.
-
-
Protect the Carboxylic Acid:
-
Esterification: A highly effective but more involved strategy is to convert the carboxylic acid to its methyl or ethyl ester. The resulting ester is much less polar and chromatographs beautifully on silica gel.[10] After purification, the ester can be hydrolyzed back to the carboxylic acid using a base like NaOH, followed by an acidic workup.[1]
-
Caption: Decision tree for addressing chromatographic issues with this compound.
References
- 1. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
stability of 5-Bromo-6-methylnicotinic acid under different conditions
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability of 5-Bromo-6-methylnicotinic acid.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS 1190862-72-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the stability profile is critical for ensuring the accuracy, reproducibility, and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximum shelf-life, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture uptake and exposure to atmospheric contaminants.[3] While room temperature storage is acceptable for short periods, for long-term stability, refrigeration at 2-8°C is recommended. Always refer to the manufacturer's specific recommendations provided on the product's safety data sheet (SDS).[1]
Q2: How should I store solutions of this compound?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Choice: For non-aqueous solutions, use anhydrous-grade solvents like DMSO or DMF. For aqueous experiments, prepare solutions fresh whenever possible.
-
pH Considerations: Nicotinic acids are generally most stable in a slightly acidic to neutral pH range. In strongly alkaline conditions, the carboxylate salt will form, which is typically stable. However, extreme pH levels should be avoided as they can catalyze unforeseen degradation pathways.
-
Temperature: Aqueous solutions should be stored at refrigerated temperatures (2-8°C) for short-term use (1-2 days) or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution is highly recommended.
Q3: What are the primary degradation pathways I should be aware of?
While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on its structure and data from related compounds.
-
Thermal Decomposition: At elevated temperatures, nicotinic acid derivatives can undergo decarboxylation (loss of CO2).[4] Brominated aromatic compounds may also be susceptible to de-bromination or the elimination of hydrogen bromide (HBr), especially under harsh thermal stress.[5][6]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to UV light. Although specific photostability data is unavailable, it is a standard best practice to protect solutions and solid compounds from direct light exposure by using amber vials or storing them in the dark.
-
Oxidative Degradation: The pyridine ring and methyl group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or metal ion contaminants.
Q4: Are there any known chemical incompatibilities for this compound?
Yes, you should avoid strong oxidizing agents, which can react with the pyridine ring system.[2] Additionally, be cautious when using strong bases or acids, as they can alter the compound's ionization state and potentially catalyze degradation, as mentioned above.
Troubleshooting Guide
This section addresses common issues that may indicate compound instability.
Issue 1: I am observing an unexpected peak in my HPLC/LC-MS analysis of a stock solution.
-
Possible Cause: This is a classic sign of degradation. The new peak likely corresponds to a degradation product, such as the decarboxylated or de-brominated form of the parent molecule.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use high-resolution mass spectrometry to determine the mass of the impurity and infer its structure.
-
Analyze a Fresh Standard: Prepare a solution from a fresh, unopened vial of the compound and analyze it immediately. If the peak is absent, this confirms that your older solution has degraded.
-
Implement Preventative Measures: Discard the old stock solution. When preparing new stocks, ensure they are stored under the recommended conditions (refrigerated or frozen, protected from light).
-
Issue 2: The color of the solid material has changed from white/off-white to yellow or brown.
-
Possible Cause: A visible change in color is a strong indicator of chemical decomposition. This can be caused by prolonged exposure to air, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended to discard the discolored material as its purity is compromised, which will lead to unreliable and irreproducible experimental results.
-
Review Storage Protocol: Assess your laboratory's storage conditions to ensure they align with the recommendations (cool, dry, dark, tightly sealed).
-
Procure New Material: Obtain a fresh lot of the compound from a reputable supplier.
-
Issue 3: My biological or chemical assay results are inconsistent or show a loss of activity over time.
-
Possible Cause: If you are using the same stock solution over an extended period, the active concentration of this compound may be decreasing due to gradual degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a solid or a recently prepared, properly stored concentrated stock for every experiment.
-
Perform a Time-Course Stability Study: If this compound is critical to your workflow, consider performing a simple stability study by analyzing your stock solution via HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to understand its stability under your specific conditions.
-
Troubleshooting Workflow Diagram
References
Technical Support Center: Synthesis of 5-Bromo-6-methylnicotinic acid
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis generally begins with a suitable pyridine precursor. The most common and industrially relevant pathway involves the selective oxidation of 5-ethyl-2-methylpyridine to form the key intermediate, 6-methylnicotinic acid.[1][2] This intermediate is then subjected to electrophilic bromination to yield the final product. An alternative final step involves the hydrolysis of a corresponding ester, such as ethyl 5-bromo-6-methylnicotinate.[3]
Q2: Why is electrophilic bromination of the pyridine ring challenging?
A2: The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This inherent lack of electron density deactivates the ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions like high temperatures and strong acids (e.g., oleum) to proceed.[4][5] Achieving high regioselectivity and preventing side reactions under these forceful conditions is the principal challenge.
Q3: What analytical methods are recommended for monitoring reaction progress and purity?
A3: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of the consumption of starting materials.[6] For detailed analysis of crude and purified products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for quantifying product purity and identifying byproducts.[1] Structural confirmation is definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[6]
Visualizing the Main Synthetic Pathway
The synthesis of this compound is a sequential process involving oxidation followed by bromination. Understanding this workflow is key to troubleshooting issues at each stage.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My crude 6-methylnicotinic acid (starting material for bromination) is impure, showing an extra dicarboxylic acid byproduct. What happened?
-
Likely Cause: Over-oxidation. This is a very common side reaction during the synthesis of 6-methylnicotinic acid from 5-ethyl-2-methylpyridine. While the primary goal is the selective oxidation of the ethyl group, the reaction conditions (strong nitric acid and high temperatures) can also oxidize the methyl group at the 6-position.[1] This leads to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), a di-acid impurity that can complicate subsequent steps.[7]
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Carefully maintain the reaction temperature within the recommended range. Overheating is the primary driver for the over-oxidation of the methyl group.[1]
-
Stoichiometry: Use the correct molar ratio of nitric acid to the pyridine substrate as specified in validated protocols.[2]
-
Purification of 6-Methylnicotinic Acid: Before proceeding to the bromination step, it is highly advisable to purify the 6-methylnicotinic acid. Recrystallization is often effective for removing the more polar isocinchomeronic acid impurity.
-
Problem 2: The bromination step results in a low yield and a complex mixture of products.
-
Likely Cause A: Lack of Regioselectivity or Over-Bromination. As discussed, forcing conditions are needed for pyridine bromination.[4] This can sometimes lead to a lack of precise control, resulting in bromination at undesired positions or the addition of multiple bromine atoms (polybromination).[8] The electronic properties of the methyl (activating) and carboxylic acid (deactivating) groups direct the incoming bromine to the 5-position, but harsh conditions can override this selectivity.
-
Likely Cause B: Decarboxylation. Nicotinic acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures, particularly under strong acidic conditions used for bromination.[7] This side reaction would lead to the formation of 5-bromo-2-methylpyridine, reducing the yield of the desired carboxylic acid product.
-
Preventative & Corrective Actions:
-
Optimize Brominating Agent & Conditions: The choice of brominating agent and solvent system is critical. While elemental bromine in fuming sulfuric acid (oleum) is common, other systems like N-Bromosuccinimide (NBS) in an acidic medium could offer milder conditions.[4][9]
-
Control Temperature and Reaction Time: Avoid excessive temperatures and prolonged reaction times to minimize both decarboxylation and over-bromination. Monitor the reaction closely with TLC or HPLC to stop it once the starting material is consumed.[7]
-
Purification Strategy: If a product mixture is obtained, purification via silica gel column chromatography is the most effective method to separate the desired product from isomers and byproducts.[6]
-
Visualizing Key Side Reactions
Understanding the structures of common byproducts is crucial for their identification and for devising purification strategies.
Caption: Common byproducts in this compound synthesis.
Quantitative Data & Protocols Summary
For clarity, the following table summarizes key parameters and troubleshooting approaches.
| Problem | Likely Cause | Key Analytical Signature | Recommended Solution |
| Low Yield | Incomplete reaction | Significant starting material peak in HPLC/GC. | Increase reaction time/temperature moderately; ensure catalyst activity.[1] |
| Over-oxidation of precursor | Presence of isocinchomeronic acid peak. | Purify precursor; strictly control oxidation temperature.[7] | |
| Decarboxylation during bromination | Presence of 5-bromo-2-methylpyridine. | Reduce bromination temperature and/or reaction time.[7] | |
| Multiple Products | Poor regioselectivity / Over-bromination | Multiple brominated species in MS/HPLC. | Screen milder brominating agents; optimize solvent and temperature.[4] |
| Purification Difficulty | Co-eluting impurities | Broad or overlapping peaks in chromatography. | Adjust column chromatography solvent gradient; consider recrystallization with different solvent systems.[6] |
Experimental Protocol: Hydrolysis of Ethyl 5-bromo-6-methylnicotinate
This protocol provides a reliable method for the final step if synthesizing from the ester precursor.[3]
Materials:
-
Ethyl 5-bromo-6-methylnicotinate
-
Ethanol
-
2M Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 5-bromo-6-methylnicotinate (1.0 eq) in ethanol.
-
At room temperature, slowly add 2M aqueous NaOH solution (approx. 2.2 eq) to the stirring solution.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and, while cooling in an ice bath, carefully adjust the pH to 4-5 using concentrated HCl. A white precipitate should form.
-
Extract the mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with deionized water, and then dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-methylnicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 5-bromo-6-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its transformation into various derivatives, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Esterification & Amidation of the Carboxylic Acid Moiety
The carboxylic acid group is a primary handle for derivatization. However, the electronic nature of the pyridine ring and potential impurities can complicate these seemingly straightforward transformations.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer esterification of this compound is giving low yields. What are the common causes and how can I optimize the reaction?
A1: Low yields in Fischer esterification are typically due to an unfavorable equilibrium, incomplete reaction, or product hydrolysis during workup.
-
Causality & Explanation: Fischer esterification is an equilibrium-driven process. According to Le Chatelier's principle, the equilibrium can be shifted toward the product (ester) by using a large excess of the alcohol or by removing the water as it is formed. The pyridine nitrogen is protonated under the strong acidic conditions, which deactivates it towards unwanted side reactions like N-alkylation but doesn't significantly hinder the esterification itself.[1]
-
Troubleshooting & Optimization:
-
Increase Alcohol Stoichiometry: Use the alcohol as the solvent if possible, or increase its concentration to at least 10-20 equivalents to drive the equilibrium forward.[1]
-
Ensure Anhydrous Conditions: While water is a product, starting with wet reagents or solvents will hinder the reaction. Use dry solvents and reagents.
-
Monitor Reaction Progress: Track the consumption of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions may require prolonged heating (12-24 hours) to reach completion.[1][2]
-
Careful Workup: The ester product can be hydrolyzed back to the carboxylic acid during neutralization.[2] Perform the neutralization step quickly at low temperatures (e.g., in an ice bath) using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).[1][2]
-
Q2: I am attempting to form an amide using standard coupling reagents, but the reaction is sluggish. Why is this, and what conditions are recommended?
A2: Sluggish amide coupling reactions with this compound can be attributed to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the carboxylate, and potential solubility issues.
-
Causality & Explanation: The electron-withdrawing bromine atom and the pyridine nitrogen make the carboxyl group less reactive than in simple benzoic acids. Therefore, robust activation is necessary. The choice of solvent is also critical to ensure all components remain in solution for the reaction to proceed efficiently.
-
Recommended Protocols & Optimization:
-
Choice of Coupling Reagents: Use highly efficient coupling reagents. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are effective.[3] For more challenging couplings, phosphonium-based reagents (e.g., PyBOP, HATU) or uronium-based reagents (e.g., HBTU) are excellent choices.
-
Solvent System: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred.[3][4] Ensure your starting acid is fully dissolved before adding the coupling agents and the amine.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically required to neutralize the acid formed and to deprotonate the amine hydrochloride salt if used.
-
Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial, but monitor for potential side reactions.
-
Protocol 1: General Procedure for Amide Bond Formation
-
Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) in anhydrous DMF.
-
Reagent Addition: Add your chosen coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water to precipitate the product or dilute with ethyl acetate for extraction.[4] Wash the organic layer sequentially with a weak acid (e.g., 5% LiCl or sat. NH₄Cl), a weak base (e.g., sat. NaHCO₃), and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[4] Optimization is key to overcoming challenges associated with heteroaromatic substrates.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q3: I am getting low yields and significant starting material decomposition (de-bromination) in my Suzuki coupling of a this compound derivative. How can I improve this?
A3: Low yields and de-bromination are common issues in Suzuki couplings with electron-deficient heteroaryl halides. This often points to sub-optimal reaction parameters, including the choice of catalyst, ligand, base, and solvent.
-
Causality & Explanation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] De-bromination (proto-dehalogenation) is a significant side reaction that occurs when the oxidative addition complex reacts with a proton source before transmetalation can occur. The choice of base and the presence of water can strongly influence this side reaction.
-
Optimization Strategy: A systematic approach is required. The interplay between the palladium precursor, ligand, base, and solvent is crucial for success.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. Pre-formed palladacycles can also offer high activity.[6][7] |
| Ligand | Bulky, electron-rich phosphine ligands are essential. They accelerate the rate of reductive elimination and can prevent catalyst inhibition by the pyridine nitrogen. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly recommended.[4][8] |
| Base | A weaker base can sometimes minimize de-bromination. K₃PO₄ or K₂CO₃ are often superior to stronger bases like NaOH or KOH.[9] The base's solubility is also a factor; a heterogeneous base can sometimes be beneficial. |
| Solvent | A mixture of an organic solvent and water is typical. Dioxane/H₂O , Toluene/H₂O , or DMF/H₂O are common systems.[4][10] Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Reactions are typically heated, often between 80-110 °C.[7][9] Use the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. |
Protocol 2: Optimized Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe.[4]
-
Reaction: Heat the mixture with vigorous stirring at the optimized temperature (e.g., 90-100 °C).[4] Monitor progress by LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. If the product is the free acid, acidify the aqueous layer to a pH of ~4-5 to precipitate the product.[4]
-
Purification: Filter any solid product or wash the organic extracts, dry, and concentrate. Purify via column chromatography or recrystallization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination is failing. I suspect catalyst inhibition by the pyridine nitrogen. What is the best strategy to overcome this?
A4: Catalyst inhibition is a well-known challenge when performing Buchwald-Hartwig aminations on pyridine scaffolds.[5] The lone pair on the pyridine nitrogen can coordinate to the palladium center, competing with the desired amine nucleophile and hindering the catalytic cycle.
-
Causality & Explanation: This inhibition is particularly pronounced with less sterically hindered ligands. The solution lies in using ligands that are both bulky and electron-rich. The steric bulk prevents the pyridine nitrogen from easily accessing the palladium center, while the electron-donating nature of the ligand promotes the crucial reductive elimination step, which is often the rate-limiting step.[11]
-
Optimization Strategy:
-
Ligand Selection: This is the most critical parameter. Use sterically demanding biaryl phosphine ligands (Buchwald ligands) such as XPhos , RuPhos , or BrettPhos . These have proven highly effective for coupling amines with heteroaryl halides.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.
-
Palladium Precursor: Pd₂(dba)₃ or specific pre-catalysts like XPhos Pd G3 are highly recommended as they form the active Pd(0) species readily.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are generally used.
-
Visualization: Troubleshooting Workflow for Cross-Couplingdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Analytical Detection of 5-Bromo-6-methylnicotinic Acid
Welcome to the technical support center for the analytical detection of 5-Bromo-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during experimental analysis.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound, offering step-by-step solutions and the scientific rationale behind them.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this compound and is often indicative of secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is typically the interaction of the acidic analyte with residual silanol groups on the silica-based column packing.[1][2]
Here is a systematic approach to troubleshoot and resolve peak tailing:
Step 1: Evaluate and Adjust Mobile Phase pH
-
Causality: The ionization state of both the analyte and the stationary phase is pH-dependent. At a pH above the pKa of the silanol groups (typically around 3.8-4.5), they become deprotonated and negatively charged, leading to strong electrostatic interactions with any positively charged sites on the analyte or unwanted secondary interactions. For an acidic compound, maintaining a pH well below its pKa ensures it remains in its protonated, less polar form, which is ideal for reversed-phase chromatography.
-
Protocol:
-
Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the estimated pKa. A starting pH of 2.5-3.0 is recommended.[3]
-
Use an appropriate buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis. Ensure the buffer concentration is adequate (typically 10-50 mM) to resist pH shifts.[3]
Step 2: Assess Column Health and Suitability
-
Causality: Column degradation, such as the creation of voids or contamination of the inlet frit, can lead to poor peak shape.[1] Additionally, not all C18 columns are created equal; some have a higher density of residual silanols than others.
-
Protocol:
-
Flush the Column: If the column is old or has been used with complex matrices, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.[3]
-
Consider a Different Column: If tailing persists, switch to a column with a more inert stationary phase. Modern, high-purity silica columns or those with end-capping technologies are designed to minimize silanol interactions.
-
Check for Voids: A sudden increase in peak tailing and a drop in backpressure could indicate a void at the column inlet. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[1]
-
Step 3: Optimize Sample and Injection Parameters
-
Causality: Injecting the sample in a solvent significantly stronger than the mobile phase can cause band broadening and peak distortion.[3] Overloading the column with too much sample can also lead to peak asymmetry.[3]
-
Protocol:
-
Solvent Mismatch: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample to see if reducing the mass on the column improves peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Challenges
Question: I am unable to detect this compound using my standard GC-MS method. What is preventing its detection and what steps should I take?
Answer:
The primary challenge in analyzing this compound by GC-MS is its low volatility and potential for thermal degradation. The carboxylic acid functional group makes the molecule polar and prone to interactions within the GC system, and the high temperatures of the injection port and column can cause decarboxylation.[4] To overcome this, derivatization is essential.[4][5]
Step 1: Derivatization to Increase Volatility
-
Causality: Derivatization chemically modifies the analyte to make it more volatile and thermally stable.[5] For carboxylic acids, this typically involves converting the acidic proton into a less polar group.[4]
-
Recommended Derivatization Methods:
-
Esterification (Methylation): This is a common and effective method for carboxylic acids.[4]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (TMS) group.[7] This is a versatile method, but the resulting derivatives can be sensitive to moisture.[7]
-
Step 2: Optimizing GC-MS Parameters for the Derivative
-
Causality: The chromatographic conditions need to be tailored to the properties of the derivatized analyte.
-
Protocol:
-
Injection Temperature: While the derivative is more stable, it's still advisable to use the lowest possible injection temperature that ensures efficient vaporization without causing degradation. A starting point of 250°C is reasonable.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point for the analysis of these types of derivatives.
-
Temperature Program: Start with a lower initial oven temperature (e.g., 60-80°C) and ramp up at a moderate rate (e.g., 10-15°C/min) to a final temperature that ensures the elution of the derivative (e.g., 280-300°C).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Question: I'm experiencing significant matrix effects and inconsistent ionization of this compound in my LC-MS/MS analysis of plasma samples. How can I improve my results?
Answer:
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.[8] For polar analytes like this compound, phospholipids are often a major source of interference.[8]
Step 1: Enhance Sample Preparation
-
Causality: Effective sample cleanup is crucial to remove interfering matrix components before they enter the LC-MS system.[8]
-
Recommended Techniques:
-
Protein Precipitation (PPT): While simple, PPT alone may not be sufficient to remove all interfering substances. It is often followed by another cleanup step.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract the analyte while leaving many matrix components behind. For nicotinic acid and its derivatives, acidification of the plasma sample followed by extraction with an organic solvent like methyl-t-butyl ether has been shown to be effective in removing phospholipids.[8]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. A mixed-mode or ion-exchange SPE sorbent could be used to retain the acidic analyte while washing away neutral and basic interferences.
-
Step 2: Optimize Chromatographic Separation
-
Causality: Improving the chromatographic resolution between the analyte and interfering matrix components can significantly reduce matrix effects.
-
Protocol:
-
Gradient Optimization: Develop a gradient elution method that provides good separation of the analyte from the early-eluting, highly polar matrix components and the late-eluting, non-polar components like phospholipids.
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a polar-embedded phase) that may provide a different elution profile for the analyte and interferences.
-
Step 3: Adjust Mass Spectrometry Parameters
-
Causality: The choice of ionization mode and the monitoring of specific transitions can enhance selectivity and reduce the impact of matrix effects.
-
Protocol:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) should be evaluated. While positive mode is common for nicotinic acid derivatives[9], negative mode may offer better sensitivity and less interference for this acidic compound.
-
Multiple Reaction Monitoring (MRM): Use at least two specific precursor-to-product ion transitions for quantification and confirmation to ensure the detected signal is from the analyte and not an interfering species.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound I should be aware of?
-
Molecular Formula: C₇H₆BrNO₂[10]
-
Molecular Weight: 216.03 g/mol [10]
-
Appearance: Likely a solid at room temperature.
-
Solubility: As a nicotinic acid derivative, it is expected to have some solubility in water and be more soluble in organic solvents like DMSO and methanol.[11] The presence of the bromine atom may slightly decrease its aqueous solubility compared to 6-methylnicotinic acid.
Q2: How can I confirm the identity of my this compound standard?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra will show characteristic shifts for the aromatic protons and the methyl group, as well as the carbon signals of the pyridine ring and the carboxyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
Q3: Are there any specific stability concerns for this compound in solution?
-
Hydrolysis of Esters: If you are working with an esterified form of the compound (e.g., the methyl or ethyl ester), be aware of potential hydrolysis back to the carboxylic acid, especially in aqueous solutions at non-neutral pH or elevated temperatures.[12]
-
General Stability: While specific stability data for this compound is not extensively published, it is generally a stable compound under normal laboratory conditions.[13] It is advisable to store solutions at low temperatures (2-8°C) and protected from light to minimize any potential degradation.
Section 3: Data and Protocols
Table 1: Example HPLC Method Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Column | High-purity C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and efficiency. High-purity silica minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte and silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the compound of interest. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for overload. |
| Detector | UV at 265 nm or MS | Wavelength can be optimized based on UV scan. MS provides higher selectivity. |
Diagram 1: HPLC Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Diagram 2: GC-MS Analysis Workflow for Carboxylic Acids
Caption: Workflow for preparing carboxylic acids for GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. uhplcs.com [uhplcs.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. weber.hu [weber.hu]
- 6. hrgc.eu [hrgc.eu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
preventing degradation of 5-Bromo-6-methylnicotinic acid in solution
Welcome to the technical support center for 5-Bromo-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles, data from related compounds, and best laboratory practices.
Introduction: Understanding the Stability of this compound
This compound is a substituted pyridine carboxylic acid. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. The core structure, a pyridine ring, is relatively stable. However, the substituents—a carboxylic acid group, a bromine atom, and a methyl group—introduce specific sensitivities. Degradation can be triggered by several factors, including pH, temperature, light, and the choice of solvent. This guide will walk you through the potential degradation pathways and provide clear, actionable protocols to maintain the integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of degradation for this compound in solution?
The degradation of this compound can be initiated by several factors:
-
pH Extremes: Both highly acidic and highly alkaline conditions can affect the stability of nicotinic acid derivatives. The solubility of similar compounds is known to be highly pH-dependent, and extreme pH can catalyze unwanted reactions.[1]
-
Photodegradation: Aromatic bromine compounds can be susceptible to light-induced degradation. While a related compound, 6-chloronicotinic acid, was found to be stable under UVA light alone, it degraded in the presence of a photocatalyst.[2] Therefore, prolonged exposure to light, especially UV, should be avoided.
-
Elevated Temperatures: Increased temperatures accelerate the rate of all chemical reactions, including degradation. One potential high-temperature degradation pathway for nicotinic acids is decarboxylation, where the carboxylic acid group is lost as CO2.
-
Oxidizing Agents: Strong oxidizing agents are generally incompatible with pyridine derivatives and should be avoided in solution.
Q2: I've dissolved this compound in DMSO for my stock solution. Are there any special precautions I should take?
Yes. While DMSO is an excellent solvent for many organic compounds, including substituted nicotinic acids, there are a few key considerations:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in your DMSO stock can alter the solubility and potentially facilitate hydrolytic degradation pathways over long-term storage. It is highly recommended to use freshly opened, anhydrous, or low-water content DMSO for preparing stock solutions.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and increase the risk of degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Storage Temperature: For long-term storage, DMSO stock solutions should be kept at -20°C or -80°C.[3]
Q3: My solution of this compound has changed color. What could this mean?
A change in color, such as turning yellow or brown, is often an indicator of chemical degradation. This could be due to the formation of colored byproducts from oxidation or photodegradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one. You should also review your storage conditions to ensure the solution is protected from light and stored at the appropriate temperature.
Q4: Can I prepare an aqueous stock solution of this compound?
While aqueous solutions are often preferred for biological experiments, preparing a stable stock solution of this compound in water requires careful pH control. The solubility of nicotinic acid derivatives is highly dependent on pH.[1] To prepare an aqueous stock, you would likely need to use a buffer system and adjust the pH to achieve complete dissolution and maintain stability. For a similar compound, methylnicotinate, aqueous solutions stored at 4°C showed slow hydrolysis over time.[4][5] Given the complexities of solubility and pH, preparing a concentrated stock in a suitable organic solvent like DMSO is generally recommended, which can then be diluted into your aqueous experimental medium.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound in solution.
Issue 1: Inconsistent or lower-than-expected activity in my assay.
This is a common symptom of compound degradation, where the actual concentration of the active compound is lower than the nominal concentration.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Solution Age and Storage: The first step is to rule out simple causes. An old or improperly stored solution is the most likely culprit.
-
Solvent Quality: As noted in the FAQs, the purity and water content of your solvent, particularly DMSO, are critical.[3]
-
pH of the Final Medium: Even if your stock solution is stable, the pH of the final aqueous medium used in your experiment can impact the compound's stability over the duration of the assay.
-
Analytical Verification: If the issue persists after addressing these points, the concentration of your stock solution should be verified using an analytical technique like HPLC. This provides a definitive answer as to whether the compound has degraded.
Issue 2: Precipitate forms when diluting my DMSO stock into an aqueous buffer.
This is typically a solubility issue rather than a degradation issue, but it can lead to inaccurate dosing in your experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-6-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, optimization, and troubleshooting of this important chemical intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and reliable method involves a two-step process starting from 6-methylnicotinic acid. The first step is the nitration to form 5-nitro-6-methylnicotinic acid, followed by reduction to 5-amino-6-methylnicotinic acid. The final step is a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, though often lower-yielding, approach is the direct bromination of 6-methylnicotinic acid, which can suffer from issues with regioselectivity and harsh reaction conditions.
Q2: How can I effectively monitor the progress of the key reaction steps?
A2: Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of the consumption of starting material and the appearance of the product. For more quantitative analysis, especially during process optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine purity and identify byproducts.
Q3: What are the critical safety considerations when working with the Sandmeyer reaction?
A3: The Sandmeyer reaction involves the formation of an aryl diazonium salt intermediate. These salts can be unstable and potentially explosive, especially when isolated in a dry state. It is imperative to keep the diazonium salt in a cold aqueous solution (typically 0-5 °C) at all times and use it immediately in the subsequent step. Never allow the diazonium salt to dry out. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: What is the most effective method for purifying the final this compound product?
A4: The primary method for purification is recrystallization. The crude product obtained after the reaction work-up can be dissolved in a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) and allowed to cool slowly to form pure crystals. The choice of solvent may require some optimization to maximize yield and purity. If significant colored impurities or byproducts are present, column chromatography on silica gel may be necessary prior to final recrystallization.
Recommended Synthetic Pathway: Sandmeyer Reaction
The following section details the most reliable and scalable protocol for the synthesis of this compound, proceeding through an amino intermediate. This method offers high regioselectivity and generally good yields.
Workflow Overview
Caption: Synthetic pathway via the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol details the conversion of 5-Amino-6-methylnicotinic acid to the final product. The synthesis of the amino precursor from 6-methylnicotinic acid involves standard nitration and reduction procedures.
Materials:
-
5-Amino-6-methylnicotinic acid
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
Procedure:
-
Diazotization (Formation of Diazonium Salt):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Amino-6-methylnicotinic acid (1.0 eq) in 48% hydrobromic acid (approx. 4.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The solution should be a fine, stirrable slurry.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Expertise & Experience: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts. The slow, dropwise addition of nitrite prevents localized overheating and dangerous NOx gas evolution.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial slurry.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 2.0 eq). Warm gently if necessary to dissolve, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. This addition is often exothermic and may be accompanied by vigorous nitrogen gas evolution. Control the rate of addition to maintain a manageable reaction temperature (typically below 40-50 °C).
-
Trustworthiness: The use of a copper(I) catalyst is essential for this radical-nucleophilic aromatic substitution. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species.[1]
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours to ensure the reaction goes to completion. Monitor the cessation of gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove copper salts and residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Amino-6-methylnicotinic Acid | Precursor with the amino group in the correct position for substitution. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ for diazotization. |
| Acid/Solvent | Hydrobromic Acid (48%) | Provides the acidic medium for diazotization and is the source of the bromide nucleophile. |
| Diazotization Temp. | 0-5 °C | Critical for the stability of the intermediate diazonium salt. |
| Catalyst | Copper(I) Bromide (CuBr) | Catalyzes the displacement of the diazonium group with bromide.[2][3] |
| Reaction Temp. | 60-70 °C (post-addition) | Drives the Sandmeyer reaction to completion. |
| Work-up | Filtration & Recrystallization | Standard procedure for isolating and purifying solid organic products. |
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My final yield is significantly lower than expected. What are the likely causes?
-
Answer: Low yield in a Sandmeyer reaction can often be traced back to the stability and handling of the diazonium salt intermediate.
-
Cause A: Incomplete Diazotization. If the initial amine is not fully converted to the diazonium salt, it will remain as an impurity or be carried through the work-up, lowering the theoretical yield.
-
Solution: Ensure the sodium nitrite is added slowly and the mixture is stirred efficiently at 0-5 °C for a sufficient time (at least 30 minutes post-addition). A slight excess of nitrite (1.1 eq) is recommended.
-
-
Cause B: Decomposition of Diazonium Salt. If the temperature during diazotization or before the addition to the copper catalyst rises above 5-10 °C, the diazonium salt can decompose, often forming the corresponding phenol (5-hydroxy-6-methylnicotinic acid) and releasing nitrogen gas prematurely.
-
Solution: Carefully monitor and control the temperature throughout the diazotization step. Use the cold diazonium salt solution immediately; do not store it.
-
-
Cause C: Inefficient Bromination. The copper(I) bromide catalyst may be of poor quality or insufficient quantity.
-
Solution: Use fresh, high-quality CuBr. Ensure a stoichiometric amount (or slight excess) is used to drive the reaction.
-
-
Issue 2: Product is Dark and Tar-like, Difficult to Purify
-
Question: The crude product is a dark, oily, or tarry substance instead of a crystalline solid. What went wrong?
-
Answer: The formation of tar is usually due to side reactions, often promoted by elevated temperatures or incorrect stoichiometry.
-
Cause A: Side Reactions During Diazotization. Adding the nitrite solution too quickly can cause localized high temperatures and concentrations, leading to undesired side reactions and decomposition products.
-
Solution: Adhere strictly to the slow, dropwise addition of sodium nitrite while maintaining a temperature below 5 °C.
-
-
Cause B: Uncontrolled Sandmeyer Reaction. The addition of the diazonium salt to the copper solution can be highly exothermic. If this is not controlled, the resulting temperature spike can cause polymerization and the formation of tarry byproducts.
-
Solution: Add the diazonium salt solution to the CuBr solution slowly, with efficient stirring and external cooling if necessary, to keep the reaction under control.
-
-
Caption: Troubleshooting logic for the Sandmeyer reaction.
Issue 3: Reaction Stalls or Fails to Go to Completion
-
Question: TLC analysis shows a significant amount of starting material remaining even after extended reaction times. Why?
-
Answer: A stalled reaction points to an issue with one of the core components of the reaction.
-
Cause A: Inactive Nitrite. Sodium nitrite can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of sodium nitrite.
-
-
Cause B: Insufficient Acid. The reaction requires a strongly acidic environment for the formation of nitrous acid and the diazonium salt.
-
Solution: Ensure the correct concentration and a sufficient molar excess of hydrobromic acid are used.
-
-
Cause C: Catalyst Poisoning or Inactivity. The copper(I) catalyst can be oxidized to inactive copper(II) if not handled correctly.
-
Solution: Use high-quality CuBr. Some protocols suggest adding a small amount of copper powder or another reducing agent to keep the catalyst in the active Cu(I) state.
-
-
References
Technical Support Center: Refining Purification Protocols for 5-Bromo-6-methylnicotinic Acid
Welcome to the technical support guide for the purification of 5-Bromo-6-methylnicotinic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high purity for this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound during purification workflows.
Q1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the fundamental properties of this compound is critical for designing an effective purification strategy. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine ring, making its solubility highly dependent on pH.
Key Properties Summary
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₆BrNO₂ | --- |
| Molecular Weight | 216.03 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |
| Physical State | White to off-white solid.[1] | Purification will primarily involve solid-phase techniques like recrystallization. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.[1][2] Sparingly soluble in non-polar solvents and water at neutral pH. | Guides solvent selection for recrystallization and chromatography. |
| pH-Dependent Solubility | As a carboxylic acid, it is soluble in aqueous basic solutions (e.g., NaHCO₃, NaOH) due to deprotonation to its carboxylate salt. It precipitates from aqueous solution at acidic pH (around 4-5).[1] | This is the cornerstone of purification by acid-base extraction, allowing for efficient separation from non-acidic impurities. |
Q2: What are the most common impurities I should expect when working with this compound?
Impurities typically arise from the synthetic route used to prepare the compound. A common synthesis involves the hydrolysis of the corresponding ester (e.g., ethyl or methyl 5-bromo-6-methylnicotinate).[1]
Common Potential Impurities:
-
Unreacted Starting Material: The most common impurity is often the ester precursor (e.g., methyl 5-bromo-6-methylnicotinate) if the hydrolysis reaction has not gone to completion.
-
Isomeric Byproducts: Depending on the specificity of the bromination or other synthetic steps, positional isomers may be present.
-
Reagents from Synthesis: Residual acids or bases used in the synthesis can contaminate the final product if not properly removed during work-up.
-
Over-brominated Products: If the bromination step is not well-controlled, species with additional bromine atoms may form.
Q3: How can I effectively monitor the purity of my sample during the purification process?
A multi-faceted approach to purity analysis is recommended. No single technique is foolproof, and combining methods provides a more complete picture.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method for real-time monitoring. The presence of multiple spots indicates impurities.[3] The acid typically has a lower Rf value than its corresponding ester due to its higher polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reverse-phase method is typically suitable for analyzing nicotinic acid derivatives.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point is a strong indicator of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying and quantifying impurities by comparing the integration of signals from the product versus those from contaminants.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, but it can present challenges.
Q4: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
This indicates that the solvent is not suitable. The principle of recrystallization relies on the compound being sparingly soluble at room temperature but highly soluble at an elevated temperature.
Troubleshooting Steps:
-
Increase Solvent Polarity: this compound is quite polar. If you are using a moderately polar solvent like ethyl acetate, try a more polar one like isopropanol or ethanol.[5]
-
Use a Solvent Mixture: Sometimes a single solvent is not ideal. You can use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol) at a high temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.
Q5: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over nucleation of crystals.
Solutions:
-
Reduce the Cooling Rate: Cool the solution very slowly. A Dewar flask or an insulated bath can be used to slow down the cooling process, giving molecules time to arrange into a crystal lattice.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt cooling again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few pure crystals, add one or two to the cooled solution to induce crystallization.
Q6: The purity of my material has not improved after recrystallization. Why?
This usually happens for one of two reasons: the wrong solvent was chosen, or the impurities have very similar properties to the product.
-
Impurity Solubility: The chosen solvent may be dissolving the impurity as well as the product, causing them to co-precipitate upon cooling. The ideal solvent should dissolve the impurity well even at low temperatures or not at all.
-
Isomeric Impurities: Positional isomers often have very similar solubility profiles, making them difficult to separate by recrystallization. In this case, chromatography may be a better option.
Q7: My crystal yield is very low. How can I improve it?
Low yield is a common issue that can often be rectified.
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product dissolved at cold temperatures.
-
Cool Thoroughly: Cool the solution in an ice bath for an extended period (e.g., 30-60 minutes) after it has reached room temperature to maximize precipitation.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Section 3: Troubleshooting Purification by Column Chromatography
For challenging separations, silica gel column chromatography is the method of choice.
Q8: My compound is not moving from the origin (Rf = 0) on the silica gel TLC plate. What does this mean?
This is a common observation for carboxylic acids on silica gel. It indicates that the eluent (solvent system) is not polar enough to move the highly polar compound.
Solution:
-
Increase Eluent Polarity: Add a more polar solvent to your eluent system. For nicotinic acids, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common.[3] If a dichloromethane/ethyl acetate mixture isn't working, try a dichloromethane/methanol system.
-
Add Acetic Acid: Add a small amount (0.5-1%) of acetic acid to the eluent. The acetic acid will protonate the silica gel's silanol groups and the pyridine nitrogen, reducing the strong ionic interactions that cause the compound to stick to the stationary phase. This results in faster elution and less tailing.
Q9: My compound is streaking or "tailing" on the TLC plate. How can I get clean spots?
Streaking is a sign of strong, undesirable interactions between your compound and the silica gel, often seen with acids and bases.
Causes & Solutions:
-
Acid-Base Interactions: As mentioned above, adding a small amount of acetic acid to the eluent system can significantly reduce tailing for acidic compounds.[6]
-
Overloading: Applying too much sample to the TLC plate can cause streaking. Ensure your spotting solution is dilute enough.
-
Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking from the origin.
Q10: I can't separate my product from a key impurity using column chromatography. What are my options?
If two compounds have very similar Rf values, separation can be difficult.
Strategies:
-
Optimize the Eluent: Systematically test different solvent systems. Sometimes switching one component (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If silica gel is not working, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase (C18) chromatography might be necessary.
-
Use a Different Purification Method: If chromatography fails, revisit other techniques. A carefully executed acid-base extraction might remove the impurity, or fractional crystallization could be effective if the impurity is present in a small amount.
Section 4: Detailed Protocols & Visual Workflows
The following protocols provide step-by-step guidance for the purification of this compound.
Workflow 1: General Troubleshooting for Purity Issues
This diagram outlines a logical decision-making process when your synthesized material does not meet purity standards.
Caption: A decision tree for troubleshooting impure product batches.
Protocol 1: Bulk Purification by Acid-Base Extraction
This method is highly effective for removing non-acidic impurities, such as unreacted starting ester.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M NaOH solution (3 times, using a volume equal to the organic layer each time). The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the EtOAc layer.
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
While stirring, slowly add 1 M HCl dropwise to the aqueous solution until the pH is approximately 4-5. The pure this compound will precipitate as a white solid.[1]
-
Filter the solid using a Büchner funnel, wash the filter cake with cold deionized water, and then with a small amount of cold petroleum ether to help with drying.
-
Dry the purified solid under vacuum to a constant weight.
Protocol 2: High-Purity Refinement by Recrystallization
This protocol is ideal as a final polishing step after acid-base extraction to obtain material of very high purity.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask, condenser, heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Place the solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heat the mixture to a gentle reflux while stirring.
-
Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Workflow 2: Selecting a Purification Method
This diagram helps you choose the most appropriate primary purification technique based on the nature of the impurities.
Caption: A guide to selecting the best initial purification strategy.
References
- 1. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-6-methylnicotinic Acid and Other Nicotinic Acid Derivatives for Researchers and Drug Development Professionals
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds have been pivotal in the development of treatments for various conditions, including dyslipidemia, inflammatory diseases, and cancer.[2][3][4] The functionalization of the pyridine ring of nicotinic acid allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of 5-Bromo-6-methylnicotinic acid with other key nicotinic acid derivatives, offering insights into their structure-activity relationships and potential therapeutic applications, supported by experimental data and protocols.
The Nicotinic Acid Scaffold: A Versatile Pharmacophore
Nicotinic acid is a pyridine derivative with a carboxylic acid group at the 3-position. Its derivatives are synthesized by modifying the pyridine ring with various substituents, which can significantly alter their physicochemical properties and biological activities.[1] These modifications can influence factors such as receptor binding, enzyme inhibition, and metabolic stability.[5][6]
Profile of this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis: this compound can be synthesized from its corresponding ethyl ester, ethyl 5-bromo-6-methylnicotinate. The synthesis involves the hydrolysis of the ester using a base such as sodium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature, followed by removal of the solvent. The pH of the residue is then adjusted to 4-5 with a strong acid like hydrochloric acid to precipitate the carboxylic acid. The final product is extracted with an organic solvent, such as ethyl acetate, and purified.[7]
Physicochemical Properties: The introduction of a bromine atom and a methyl group onto the nicotinic acid scaffold significantly influences its electronic and steric properties. The bromine atom at the 5-position is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the overall electron density of the pyridine ring. The methyl group at the 6-position is an electron-donating group and adds steric bulk, which can influence binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C7H6BrNO2 | [7] |
| Molecular Weight | 216.03 g/mol | [7] |
| Appearance | White to yellow solid | [7] |
| pKa (Predicted) | 3.25 ± 0.10 | [7] |
Comparative Analysis with Other Nicotinic Acid Derivatives
The therapeutic potential of nicotinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Below is a comparison of this compound with other notable derivatives.
Antimicrobial Activity
Nicotinic acid derivatives have shown promise as antimicrobial agents.[5] The substitution pattern on the pyridine ring is crucial for their activity. For instance, studies on various acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria.[5]
Comparative Data on Antimicrobial Activity of Nicotinic Acid Derivatives:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone derivative with 5-nitrofuran substituent | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |
| 1,3,4-Oxadiazoline derivative with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | 7.81 | [5] |
Anti-inflammatory Activity
Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[3] These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines.
The anti-inflammatory potential of this compound has not been extensively reported. However, other derivatives, such as certain amides and esters of nicotinic acid, have shown significant anti-inflammatory effects, comparable to standard drugs like ibuprofen.[3] The nature of the substituent plays a key role; for example, compounds with specific aromatic moieties have demonstrated potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2.[3]
Vasorelaxant and Antioxidant Properties
Certain thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant activities.[6] These effects are mediated in part by endothelium-induced nitric oxide and prostacyclin.[6] For example, 2-(1-adamantylthio)nicotinic acid is a potent vasorelaxant and antioxidant.[6]
The contribution of the bromo and methyl groups in this compound to such activities would require specific experimental evaluation. The electronic effects of the bromine atom could potentially influence the molecule's redox properties, which is relevant for antioxidant activity.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for evaluating the biological activities of nicotinic acid derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-step methodology:
-
Preparation of Test Compound: Dissolve the nicotinic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay (Nitrite Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (a pro-inflammatory mediator) in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-step methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the nicotinic acid derivative for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent. A standard curve using sodium nitrite is prepared to quantify the results.
-
Data Analysis: Calculate the percentage of nitrite inhibition compared to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of nicotinic acid derivatives is intricately linked to their chemical structure.[5][6] Key SAR observations include:
-
Halogenation: The introduction of halogens, such as bromine, can enhance antimicrobial and other biological activities.[8][9]
-
Alkyl Groups: Small alkyl groups, like the methyl group in this compound, can increase lipophilicity, which may improve cell membrane permeability.[8]
-
Substituent Position: The position of substituents on the pyridine ring is critical and can dictate the compound's interaction with specific biological targets.[8]
Future research should focus on the systematic evaluation of this compound in a battery of biological assays to fully elucidate its pharmacological profile. Direct comparative studies with other halogenated and methylated nicotinic acid derivatives would provide a clearer understanding of the specific contributions of the bromo and methyl groups to its activity. Furthermore, exploring its effects on various signaling pathways will be crucial in identifying its mechanism of action and potential therapeutic targets.
Conclusion
This compound represents an interesting, yet underexplored, derivative of nicotinic acid. Based on the known structure-activity relationships of related compounds, the presence of both a bromo and a methyl substituent suggests potential for significant biological activity. This guide provides a framework for researchers to undertake a comparative evaluation of this compound, offering standardized protocols and highlighting key areas for future investigation. A thorough understanding of its pharmacological profile will be instrumental in determining its potential for development as a novel therapeutic agent.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
Validating the Biological Activity of 5-Bromo-6-methylnicotinic Acid: A Comparative Guide for Researchers
Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative
5-Bromo-6-methylnicotinic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to nicotinamide, a known weak inhibitor of Poly(ADP-ribose) polymerase (PARP), suggests a potential role as a PARP inhibitor.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3][4]
This guide outlines a systematic approach to validate the hypothesized PARP inhibitory activity of this compound. We will explore the causality behind the selection of specific experimental assays, provide detailed, self-validating protocols, and present a framework for comparing its potential efficacy against well-established, clinically approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib.
Comparative Landscape: Established PARP Inhibitors
A thorough understanding of the competitive landscape is essential for evaluating the potential of a new chemical entity. Olaparib, Talazoparib, and Veliparib are all potent PARP inhibitors, but they exhibit differences in their mechanism of action, potency, and clinical applications.
| Compound | Mechanism of Action | Key Characteristics | Clinical Applications |
| Olaparib | Potent inhibitor of PARP1 and PARP2 enzymes.[5][6] It also traps PARP on DNA, leading to the accumulation of double-strand breaks.[7] | First-in-class PARP inhibitor.[5] | Treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[5][8] |
| Talazoparib | Dual mechanism of action: catalytic inhibition of PARP and highly potent PARP trapping.[9][10][11] It is considered one of the most potent PARP trappers.[12] | High potency for PARP trapping.[10][12] | Treatment of germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer and in combination for HRR gene-mutated metastatic castration-resistant prostate cancer.[12][13] |
| Veliparib | Inhibits both PARP1 and PARP2.[14][15] It is considered a weaker PARP trapper compared to other approved inhibitors. | Potentiates the effects of chemotherapy and radiation.[14][16] | Investigated in numerous clinical trials for various cancers, often in combination with other therapies.[14][17] |
Experimental Validation: A Step-by-Step Approach
The validation of this compound's biological activity as a PARP inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based studies.
Biochemical PARP Inhibition Assay
This initial experiment aims to determine if this compound can directly inhibit the enzymatic activity of PARP1.
Rationale: An in vitro enzymatic assay provides a direct measure of the compound's ability to interfere with PARP's catalytic function, which involves the transfer of ADP-ribose units to target proteins. This is a fundamental characteristic of all PARP inhibitors.[3]
Experimental Protocol: Homogeneous NAD+ Competition Assay
This assay measures the inhibition of PARP1 by quantifying the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Nicotinamide
-
Test compounds: this compound, Olaparib, Talazoparib, Veliparib (as positive controls)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., a luminescent or fluorescent NAD+ detection kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
In a 384-well plate, add the PARP1 enzyme and activated DNA.
-
Add the serially diluted compounds to the wells.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NAD+ detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | PARP1 Inhibition IC50 (µM) |
| This compound | TBD |
| Olaparib | Expected low µM to nM range |
| Talazoparib | Expected low µM to nM range |
| Veliparib | Expected low µM to nM range |
Workflow Diagram:
Caption: Workflow for the PARP1 biochemical inhibition assay.
Cellular PARP Inhibition Assay (PAR-ylation Assay)
This assay assesses the ability of the compound to inhibit PARP activity within a cellular context.
Rationale: Moving from a biochemical to a cellular environment is a critical step to evaluate compound permeability and activity in a more physiologically relevant setting. The formation of poly(ADP-ribose) (PAR) chains is a direct downstream effect of PARP activation.[4]
Experimental Protocol: In-Cell Western or ELISA-based PAR Detection
Materials:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient cell line like CAPAN-1)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate - MMS)
-
Test compounds and positive controls
-
Fixation and permeabilization buffers
-
Primary antibody against PAR
-
Secondary antibody conjugated to a fluorescent dye or enzyme (e.g., HRP)
-
Detection reagents
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds and controls for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 15 minutes).
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the secondary antibody.
-
Add the detection substrate and measure the signal using a plate reader or imaging system.
-
Normalize the signal to cell number (e.g., using a DNA stain like DAPI).
-
Calculate the percentage of PAR-ylation inhibition and determine the EC50 value.
Data Presentation:
| Compound | Cellular PARP Inhibition EC50 (µM) |
| This compound | TBD |
| Olaparib | Expected low µM to nM range |
| Talazoparib | Expected low µM to nM range |
| Veliparib | Expected low µM to nM range |
Cell Viability and Synthetic Lethality Assays
These assays evaluate the cytotoxic effects of the compound, particularly in cancer cells with deficiencies in DNA repair pathways.
Rationale: The principle of synthetic lethality is the cornerstone of PARP inhibitor efficacy in BRCA-deficient tumors.[18] By inhibiting PARP, an alternative DNA repair pathway, in cells that already have a compromised HRR pathway, a lethal accumulation of DNA damage occurs.[3]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
BRCA-proficient cell line (e.g., MCF-7)
-
BRCA-deficient cell line (e.g., MDA-MB-436 or CAPAN-1)
-
Cell culture medium and supplements
-
Test compounds and positive controls
-
CellTiter-Glo® reagent
-
96-well cell culture plates
Procedure:
-
Seed both BRCA-proficient and BRCA-deficient cells in separate 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds and controls for an extended period (e.g., 72-120 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound | GI50 in BRCA-proficient cells (µM) | GI50 in BRCA-deficient cells (µM) | Synthetic Lethality Ratio (Proficient/Deficient) |
| This compound | TBD | TBD | TBD |
| Olaparib | Expected higher µM | Expected lower µM | Expected > 1 |
| Talazoparib | Expected higher µM | Expected lower µM | Expected > 1 |
| Veliparib | Expected higher µM | Expected lower µM | Expected > 1 |
Signaling Pathway Diagram:
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust starting point for the validation and characterization of this compound as a potential PARP inhibitor. Successful validation in these initial assays would warrant further investigation, including more advanced studies such as PARP trapping assays, evaluation in additional cancer cell lines, and eventually, in vivo efficacy studies in animal models. By systematically applying these methodologies and comparing the results to established benchmarks, researchers can effectively determine the therapeutic potential of this novel compound.
References
- 1. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 8. Olaparib - NCI [cancer.gov]
- 9. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. Talazoparib - Wikipedia [en.wikipedia.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Veliparib - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Veliparib | C13H16N4O | CID 11960529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Olaparib? [synapse.patsnap.com]
A Comparative Spectroscopic Guide to 5-Bromo-6-methylnicotinic Acid and Its Isomers for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 5-Bromo-6-methylnicotinic acid and its key isomers, offering a critical resource for scientists engaged in the synthesis, analysis, and application of these compounds. By presenting and interpreting experimental spectroscopic data, this document aims to equip researchers with the necessary tools to confidently distinguish between these closely related molecules.
Introduction: The Critical Role of Isomer Differentiation
Nicotinic acid derivatives are a cornerstone in the development of various therapeutic agents. The introduction of bromine and methyl substituents onto the pyridine ring creates a diverse array of isomers, each with unique electronic and steric properties that can significantly influence its biological activity. This compound, along with isomers such as 3-Bromo-2-methylisonicotinic acid and 5-Bromo-2-methylnicotinic acid, are important building blocks in medicinal chemistry. However, their structural similarity presents a significant analytical challenge. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification of these isomers. This guide will delve into the characteristic spectral features of each, providing a framework for their differentiation.
Molecular Structures of Key Isomers
To understand the spectroscopic differences, it is essential to first visualize the structures of the isomers .
Figure 1. Molecular structures of the compared isomers.
Comparative Spectroscopic Data Analysis
The following sections present a detailed comparison of the expected and reported spectroscopic data for this compound and its isomers. Due to the limited availability of complete, publicly accessible experimental spectra for all isomers in their free acid form, this guide combines available data with predictive analysis based on established principles of spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers of bromo-methylnicotinic acid, the molecular formula is C7H6BrNO2, with a monoisotopic mass of approximately 214.958 g/mol .
This compound: A low-resolution mass spectrum shows characteristic peaks at m/z 216 and 218 in a roughly 1:1 ratio, corresponding to the [M+H]+ ions containing the 79Br and 81Br isotopes, respectively.[1]
Isomer Comparison: All isomers will exhibit the same molecular ion peaks. Differentiation based solely on the molecular ion is not possible. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns, influenced by the relative positions of the substituents, may offer clues for differentiation, though detailed studies are not readily available in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Peaks (m/z) |
| This compound | C7H6BrNO2 | 216.03 | 216/218 ([M+H]+)[1] |
| 3-Bromo-2-methylisonicotinic acid | C7H6BrNO2 | 216.03 | Expected: 216/218 ([M+H]+) |
| 5-Bromo-2-methylnicotinic acid | C7H6BrNO2 | 216.03 | Expected: 216/218 ([M+H]+) |
Table 1. Summary of Mass Spectrometry Data.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing isomers by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative.
Expected ¹H NMR Spectral Features:
-
This compound: This isomer has two aromatic protons. The proton at position 2 will be a doublet, and the proton at position 4 will also be a doublet, with a small meta-coupling constant. The methyl group will appear as a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
-
3-Bromo-2-methylisonicotinic acid: This isomer has two aromatic protons. The proton at position 5 and the proton at position 6 will likely appear as doublets with a typical ortho-coupling constant. The methyl group will be a singlet.
-
5-Bromo-2-methylnicotinic acid: This isomer has two aromatic protons. The proton at position 4 and the proton at position 6 will appear as doublets, with a small meta-coupling constant. The methyl group will be a singlet.
The precise chemical shifts are influenced by the electronic effects of the bromine, methyl, and carboxylic acid groups. The electron-withdrawing nature of the bromine and carboxylic acid groups will generally shift the signals of nearby protons downfield.
| Compound | Aromatic Protons (Expected) | Methyl Protons (Expected) | Carboxylic Acid Proton (Expected) |
| This compound | Two doublets (meta-coupling) | Singlet | Broad Singlet |
| 3-Bromo-2-methylisonicotinic acid | Two doublets (ortho-coupling) | Singlet | Broad Singlet |
| 5-Bromo-2-methylnicotinic acid | Two doublets (meta-coupling) | Singlet | Broad Singlet |
Table 2. Predicted ¹H NMR Spectral Features.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique highly valuable for isomer differentiation.
Expected ¹³C NMR Spectral Features:
The chemical shifts of the seven carbon atoms in each isomer will be distinct. Key differences will be observed for the carbon atoms directly attached to the bromine, methyl, and carboxylic acid groups, as well as the quaternary carbons of the pyridine ring.
-
The carbon bearing the bromine atom (C-Br) will be significantly shifted upfield due to the heavy atom effect of bromine.
-
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm).
-
The chemical shifts of the aromatic CH carbons will vary depending on the substitution pattern.
| Compound | C=O (Expected ppm) | C-Br (Expected ppm) | Aromatic CH (Expected ppm range) | Methyl C (Expected ppm) |
| This compound | >160 | ~115-125 | ~120-155 | ~20-25 |
| 3-Bromo-2-methylisonicotinic acid | >160 | ~110-120 | ~125-160 | ~15-20 |
| 5-Bromo-2-methylnicotinic acid | >160 | ~115-125 | ~120-155 | ~20-25 |
Table 3. Predicted ¹³C NMR Chemical Shift Ranges.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For these isomers, the key vibrational bands will be associated with the carboxylic acid group (O-H and C=O stretching) and the substituted pyridine ring.
Expected IR Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C=N and C=C Stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The exact positions of these bands can be subtly influenced by the substitution pattern.
-
C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹) is expected for the C-Br bond.
While the major absorption bands will be similar for all isomers, slight shifts in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation when comparing spectra of pure samples.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1730 |
| C=N, C=C (Pyridine Ring) | 1400-1600 |
| C-Br | 500-650 |
Table 4. Key Infrared Absorption Frequencies.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved to obtain sharp NMR signals.
-
IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonia to promote ionization.
Workflow for Spectroscopic Analysis
Figure 2. A generalized workflow for the spectroscopic analysis of the isomers.
Conclusion and Future Outlook
The definitive identification of this compound and its isomers is a critical step in many research and development pipelines. This guide has outlined the key spectroscopic features that can be used to differentiate these closely related compounds. While a complete set of publicly available experimental data remains a challenge to assemble, the principles discussed here provide a solid foundation for researchers to interpret their own analytical results.
It is evident that a multi-technique approach, combining the strengths of MS, ¹H NMR, ¹³C NMR, and IR spectroscopy, is essential for unambiguous structural elucidation. As new synthetic methodologies are developed, it is anticipated that more comprehensive spectroscopic data for these and other novel nicotinic acid derivatives will become available, further enriching our understanding of their structure-activity relationships. This guide serves as a living document, to be updated as new data emerges, and as a call to the scientific community to contribute to the open dissemination of such critical analytical information.
References
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Bromo-6-methylnicotinic Acid
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 5-Bromo-6-methylnicotinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity is not merely a quality control metric; it is a critical determinant of reaction yield, downstream product integrity, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in practical expertise and scientific rigor.
The Synthetic Landscape: Anticipating Potential Impurities
Before delving into analytical techniques, it is essential to understand the synthetic context, as it informs the potential impurity profile. A common route to this compound involves the hydrolysis of its corresponding ester, such as ethyl 5-bromo-6-methylnicotinate.[1] This seemingly straightforward conversion can introduce specific impurities that must be monitored.
Common Potential Impurities Include:
-
Unreacted Starting Material: Residual ethyl 5-bromo-6-methylnicotinate.
-
Solvent Residues: Ethanol from the hydrolysis or other solvents used during workup and purification (e.g., ethyl acetate).[1]
-
Isomeric Byproducts: Depending on the synthetic route for the precursor, regioisomers of the brominated and methylated pyridine ring could be present.
-
Degradation Products: Over-exposure to harsh acidic or basic conditions, or high temperatures, can lead to decomposition.
Understanding these potential contaminants is the first step in selecting an appropriate analytical strategy. A robust purity assessment workflow is designed not just to quantify the main compound but also to detect, identify, and quantify these anticipated (and unanticipated) impurities.
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific questions being asked. For a non-volatile, polar molecule like this compound, several high-fidelity methods are at our disposal. Each offers a unique balance of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, excellent for quantification, widely available. | Requires a chromophore. May not resolve co-eluting impurities with similar UV spectra. | Gold standard for routine purity checks and quantification. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification.[2][3] | More complex instrumentation, potential for ion suppression, quantification can be more complex than UV. | Impurity identification and profiling, analysis in complex matrices. [2] |
| ¹H NMR | Nuclear magnetic resonance of hydrogen nuclei. | Provides detailed structural information, capable of detecting non-chromophoric impurities, can be quantitative (qNMR). | Lower sensitivity compared to LC-MS, complex mixtures can lead to overlapping signals. | Structural confirmation, identification of impurities, and absolute quantification (qNMR). |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds like carboxylic acids without derivatization. | Analysis of residual solvents. |
| Elemental Analysis | Measures the percentage of C, H, N, and Br. | Provides the empirical formula of the bulk material. | Does not provide information on individual impurities; purity is inferred. | Final confirmation of elemental composition for a highly purified sample. |
Workflow for Purity Assessment
A self-validating system for purity assessment involves a multi-technique approach to ensure the trustworthiness of the results. The following workflow illustrates a logical progression from initial screening to final confirmation.
Caption: A multi-phase workflow for comprehensive purity analysis.
Detailed Experimental Protocols
The causality behind experimental choices is critical. For instance, a reversed-phase HPLC method is chosen due to the polar nature of the carboxylic acid group. The acidic mobile phase modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the routine quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks for the acidic analyte.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Rationale: A gradient is used to ensure that both the polar main compound and any less polar impurities (like the starting ester) are eluted efficiently.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water (diluent).
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is essential for identifying unknown peaks observed in the HPLC-UV analysis.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
LC Method: The same HPLC method as described above can be used. However, formic acid (0.1%) is often preferred over TFA as it is more compatible with MS detection and causes less ion suppression.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Rationale: The pyridine nitrogen is readily protonated, making ESI+ the ideal mode for this compound.
-
Expected Mass: The molecular weight of this compound is 216.03 g/mol .[1] In ESI+ mode, the expected ion will be [M+H]⁺ at m/z 217.9 (accounting for bromine isotopes).
-
Scan Range: 100 - 500 m/z.
-
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra. The mass of each peak can be used to propose the structure of the corresponding impurity (e.g., a peak with m/z corresponding to the starting ester).
Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR)
NMR provides an orthogonal confirmation of the compound's structure and can reveal impurities missed by chromatography.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Rationale: DMSO-d₆ is used because it effectively dissolves the carboxylic acid and its acidic proton is often observable, unlike in D₂O where it would exchange.
-
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Expected Spectrum: The ¹H NMR spectrum should be consistent with the structure of this compound. Integration of the peaks corresponding to the compound versus unexpected peaks can be used to estimate purity.
Conclusion
Assessing the purity of a synthesized compound like this compound is a multi-faceted process that requires more than a single analytical measurement. By employing an orthogonal, self-validating workflow that combines a primary quantitative technique like HPLC with confirmatory methods such as LC-MS and NMR, researchers can have high confidence in the quality of their material. This rigorous approach is not just good science; it is a prerequisite for reliable and reproducible research in the competitive field of drug discovery.
References
A Comparative Guide to the Biological Efficacy of 5-Bromo-6-methylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), serves as a versatile scaffold for the development of novel therapeutic agents. The strategic substitution on this ring can profoundly influence the biological activity of the resulting molecules. This guide provides an in-depth comparison of the biological efficacy of a specific class of these compounds: 5-Bromo-6-methylnicotinic acid derivatives. By analyzing their performance in anticancer and antimicrobial applications, supported by experimental data, we aim to provide valuable insights for researchers in the field of drug discovery and development.
The Emerging Potential of this compound Scaffolds
The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the nicotinic acid backbone creates a unique electronic and steric environment. This substitution pattern has been explored for its potential to enhance interactions with biological targets, leading to improved potency and selectivity. This guide will delve into the biological activities of various derivatives, primarily amides and esters, stemming from this core structure.
Anticancer Activity: A Comparative Analysis
Derivatives of nicotinic acid have shown considerable promise as anticancer agents, often by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.
Targeting Kinase Signaling in Cancer
Several studies have highlighted the potential of nicotinic acid derivatives to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, certain nicotinic acid-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which tumors develop new blood vessels to support their growth.
A notable study on nicotinic acid-based cytotoxic agents identified a compound, designated as 5c , which demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM.[1] This compound exhibited significant cytotoxic potential against various cancer cell lines, even outperforming the established drug doxorubicin in certain lines like HCT-15 and PC-3.[1] While not a direct derivative of this compound, this highlights the potential of the broader nicotinic acid scaffold in cancer therapy.
Further research into 5-bromo-7-azaindolin-2-one derivatives, which share structural similarities, has also yielded promising results. One compound, 23p , was found to be significantly more potent than the approved drug Sunitinib against HepG2, A549, and Skov-3 cancer cell lines, with IC₅₀ values ranging from 2.357 to 3.012 μM.[2]
Comparative Cytotoxicity Data of Related Bromo-Substituted Heterocyclic Compounds:
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
| 23p | HepG2 | 2.357 | Sunitinib | 31.594 |
| A549 | ~2.7 | ~29.0 | ||
| Skov-3 | 3.012 | 49.036 | ||
| 8a | MCF-7 | 15.85 | Erlotinib | 9.9 |
| SW480 | 17.85 | Cisplatin | 9.14 |
Table 1: Comparative in vitro cytotoxic activity of bromo-substituted heterocyclic compounds against various cancer cell lines. Data is compiled from multiple sources for illustrative purposes.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
A typical workflow for the MTT cytotoxicity assay.
Antimicrobial Efficacy: Combating Bacterial Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activities. Nicotinic acid derivatives have emerged as a promising class of compounds in this arena.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial activity of nicotinic acid derivatives is highly dependent on their structural features. For example, the conversion of nicotinic acid into acylhydrazones and subsequently into 1,3,4-oxadiazoline derivatives has been shown to yield compounds with significant activity against Gram-positive bacteria.[4]
One study reported that a nicotinic acid-derived acylhydrazone, compound 13 , exhibited strong activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) as low as 1.95 µg/mL.[4] Another derivative, a 1,3,4-oxadiazoline with a 5-nitrofuran substituent (compound 25 ), was active against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
The lipophilicity of the molecule often plays a crucial role in its ability to penetrate the bacterial cell membrane. The presence of the methyl group in this compound is expected to increase lipophilicity compared to the unsubstituted parent compound, potentially enhancing its antimicrobial efficacy.[5]
Comparative Antimicrobial Activity (MIC in µg/mL) of Nicotinic Acid Derivatives:
| Compound | S. aureus | S. epidermidis | B. subtilis | MRSA |
| 5 | 7.81 | 15.62 | 7.81 | 15.62 |
| 13 | 7.81 | 1.95 | 3.9 | 7.81 |
| 25 | 7.81 | - | 7.81 | 15.62 |
Table 2: Minimum Inhibitory Concentration (MIC) values of selected nicotinic acid derivatives against Gram-positive bacteria. Lower MIC values indicate greater potency.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The available data, while not exhaustive for the specific this compound scaffold, strongly suggests that this class of compounds holds significant potential for the development of novel anticancer and antimicrobial agents. The bromo and methyl substitutions offer avenues for further chemical modification to optimize activity and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound amides and esters. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with enhanced efficacy. Furthermore, detailed mechanistic studies are required to elucidate their specific molecular targets and pathways of action. Such efforts will pave the way for the development of new and effective therapeutic agents to address the pressing global health challenges of cancer and infectious diseases.
References
A Comparative Analysis of Synthetic Routes to 5-Bromo-6-methylnicotinic Acid: A Guide for Researchers
Introduction
5-Bromo-6-methylnicotinic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a valuable intermediate for accessing complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their respective advantages and limitations, supported by experimental data.
Route 1: Multi-Step Synthesis from 2-Methyl-5-ethylpyridine
This route begins with the commercially available and relatively inexpensive starting material, 2-methyl-5-ethylpyridine. The synthesis involves an initial oxidation to form 6-methylnicotinic acid, followed by esterification, bromination, and final hydrolysis to yield the target molecule.
Scientific Rationale and Mechanistic Insights
The initial oxidation of the ethyl group at the 5-position of the pyridine ring to a carboxylic acid is a critical step. This transformation is typically achieved using strong oxidizing agents like nitric acid in the presence of sulfuric acid. The reaction proceeds via a complex mechanism involving the formation of a nitrate ester intermediate, which is subsequently oxidized. The choice of an ethyl group at the 5-position is strategic, as it is more susceptible to oxidation than the methyl group at the 2-position, thus providing regioselectivity.
Following the formation of 6-methylnicotinic acid, the carboxylic acid is protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent bromination step. The esterification is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction.
The bromination of the pyridine ring is an electrophilic aromatic substitution. The electron-donating effect of the methyl group and the directing effect of the ester group guide the bromine atom to the 5-position. The final step is the hydrolysis of the ester back to the carboxylic acid, which is typically achieved under basic conditions.
Experimental Protocol: A Step-by-Step Guide
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid
A detailed industrial process for this step involves the use of nitric acid and sulfuric acid at elevated temperatures. Specifically, 2-methyl-5-ethylpyridine is mixed with sulfuric acid, and then nitric acid is added dropwise while maintaining the temperature between 155°C and 165°C.[1][2] This process is often followed by an in-situ esterification. For the purpose of isolating the intermediate acid, a modified workup would be required.
Step 2: Esterification to Ethyl 6-Methylnicotinate
6-Methylnicotinic acid is refluxed in ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed, and the reaction mixture is neutralized to isolate the ethyl ester.
Step 3: Bromination of Ethyl 6-Methylnicotinate
Step 4: Hydrolysis to this compound
A 2M aqueous sodium hydroxide solution is slowly added to a solution of ethyl 5-bromo-6-methylnicotinate in ethanol at room temperature.[3] After several hours, the solvent is removed, and the residue is acidified to a pH of 4-5 with concentrated hydrochloric acid to precipitate the product.[3] The solid is then collected by filtration, washed, and dried.[3]
Workflow Diagram
Caption: Multi-step synthesis of this compound from 2-Methyl-5-ethylpyridine.
Route 2: Synthesis via Bromination of a Hydroxynicotinic Acid Derivative
This alternative route utilizes a pre-functionalized pyridine ring, specifically a hydroxynicotinic acid derivative, which is first brominated and then further transformed to the target molecule. This approach can offer advantages in terms of regioselectivity of the bromination step.
Scientific Rationale and Mechanistic Insights
Starting with a hydroxynicotinic acid, such as 4-hydroxy-6-methylnicotinic acid, provides a different electronic landscape on the pyridine ring. The hydroxyl group is a strong activating group and directs electrophilic substitution. The synthesis proceeds by first protecting the carboxylic acid as a methyl ester. The subsequent step involves the replacement of the hydroxyl group with a bromine atom. This is not a direct electrophilic substitution on the ring but rather a nucleophilic substitution of the activated hydroxyl group. Reagents like phosphorus oxybromide (POBr₃) are effective for this transformation. The hydroxyl group is first converted into a better leaving group by the phosphorus reagent, which is then displaced by a bromide ion. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Esterification of 4-Hydroxy-6-methylnicotinic Acid
To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.[4] The solution is stirred under reflux until completion.[4] The product, methyl 4-hydroxy-6-methylnicotinate, is isolated after purification by column chromatography.[4] This reaction proceeds with a high yield of 88%.[4]
Step 2: Bromination to Methyl 4-Bromo-6-methylnicotinate
To a solution of methyl 4-hydroxy-6-methylnicotinate in DCM at 0°C, phosphorus oxybromide (POBr₃) is added in portions.[4] The solution is then stirred at 35°C until the starting material is consumed.[4] After workup and purification by column chromatography, methyl 4-bromo-6-methylnicotinate is obtained as a yellow solid with a yield of 82%.[4]
Step 3: Hydrolysis to 4-Bromo-6-methylnicotinic Acid
A similar hydrolysis procedure as in Route 1 would be applied here, using a base like sodium hydroxide to saponify the methyl ester, followed by acidification to yield the final product.
Workflow Diagram
Caption: Synthesis of a bromo-6-methylnicotinic acid isomer via a hydroxynicotinic acid derivative.
Comparative Analysis
| Feature | Route 1: From 2-Methyl-5-ethylpyridine | Route 2: From 4-Hydroxy-6-methylnicotinic Acid |
| Starting Material | 2-Methyl-5-ethylpyridine (readily available, low cost) | 4-Hydroxy-6-methylnicotinic acid (less common, potentially higher cost) |
| Number of Steps | 4 | 3 |
| Overall Yield | Moderate (individual step yields vary, with the final hydrolysis at 43%[3]) | High (key steps have yields of 88% and 82%[4]) |
| Reagents & Conditions | Harsh oxidation conditions (high temperature, strong acids)[1][2] | Milder conditions for esterification and bromination[4] |
| Scalability | Potentially scalable, as it starts from a bulk chemical. However, the oxidation step requires careful control. | Scalable, with well-defined and high-yielding steps. |
| Key Challenges | Regioselectivity of the initial oxidation. Handling of hazardous reagents at high temperatures. | Availability and cost of the starting material. This route leads to the 4-bromo isomer, not the 5-bromo target. |
Senior Application Scientist's Recommendation
For the specific synthesis of This compound , Route 1, despite its challenges, is the more direct and relevant pathway presented. The starting material is economical and readily available, which is a significant advantage for large-scale production. However, the harsh conditions of the initial oxidation step and the moderate yield of the final hydrolysis are notable drawbacks. Optimization of the bromination and hydrolysis steps would be crucial for improving the overall efficiency of this route.
Route 2, while elegant and high-yielding, produces the 4-bromo isomer and is therefore not a direct synthesis of the target molecule. It is, however, an excellent example of how strategic placement of functional groups can facilitate high-yield transformations on the pyridine ring and could be adapted for the synthesis of other isomers.
For researchers focused on obtaining this compound, further investigation and optimization of a direct bromination of 6-methylnicotinic acid or its ester (as proposed in Route 1) would be a valuable endeavor. The development of a more selective and higher-yielding bromination protocol would significantly enhance the practicality of this synthetic approach.
References
- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 2. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 3. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 4. rsc.org [rsc.org]
Comparative Cross-Reactivity Analysis of 5-Bromo-6-methylnicotinic Acid: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Bromo-6-methylnicotinic acid, a novel small molecule with therapeutic potential. In the landscape of drug discovery, establishing the specificity of a lead compound is a cornerstone of a successful preclinical safety and efficacy assessment.[1][2][3] Cross-reactivity, the unintended binding of a compound to off-target molecules, can lead to unforeseen toxicities or a diluted therapeutic effect, representing a significant risk for clinical development.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to specificity profiling. We will explore two orthogonal, high-fidelity methods for quantifying molecular interactions—Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR)—and provide a blueprint for data interpretation and its implications for a hypothetical therapeutic pathway.
The Imperative of Specificity: Designing the Cross-Reactivity Panel
The first step in a rigorous cross-reactivity study is the selection of appropriate competitor compounds. The rationale is to challenge the specificity of the primary compound, this compound, against molecules that are structurally analogous. High binding affinity to these related structures would suggest that the pharmacophore's recognition is not unique, potentially leading to off-target effects.
For this compound, a logical panel of competitor compounds would include structures that systematically vary the key functional groups: the bromine atom, the methyl group, and the carboxylic acid.
A curated competitor panel would include:
-
Nicotinic acid: The parent scaffold, to determine the contribution of the bromo and methyl substitutions to binding affinity.
-
5-Bromonicotinic acid: To isolate the effect of the methyl group.[6]
-
6-Methylnicotinic acid: To isolate the effect of the bromine atom.
-
6-Bromo-5-methylnicotinic acid: A positional isomer to test the regioselectivity of the interaction.[7]
-
5-Bromo-6-chloronicotinic acid methyl ester: A related structure with a different halogen and an ester modification to probe the tolerance of the binding pocket.[8]
These compounds will be evaluated in parallel with this compound to generate a comparative dataset.
Methodologies for Quantifying Cross-Reactivity
To ensure the trustworthiness of our findings, we will employ two distinct biophysical techniques that measure binding events from different perspectives.
-
Competitive ELISA: A solution-based immunoassay that measures the ability of a test compound to compete with a labeled antigen for binding to a limited number of antibody (or target protein) binding sites.[9][10][11] It is a high-throughput method ideal for screening and determining the half-maximal inhibitory concentration (IC50).[9]
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures the binding kinetics (association and dissociation rates) and affinity (KD) of interactions between a ligand immobilized on a sensor surface and an analyte flowed over it.[12][13][14] SPR provides in-depth characterization of the binding event, complementing the endpoint data from ELISA.[15]
Below is a generalized workflow for assessing the cross-reactivity of our compound panel using these two methods.
Caption: Experimental workflow for comparative cross-reactivity analysis.
Experimental Protocols
Protocol 1: Competitive ELISA
This protocol is designed to determine the IC50 value for this compound and its analogs against a specific target protein.
Materials:
-
96-well microtiter plates
-
Target protein
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Labeled ligand (e.g., biotinylated version of the primary ligand or a known binder)
-
Test compounds (this compound and analogs)
-
Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate wells with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[16]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[16]
-
Competition: Prepare serial dilutions of the test compounds and analogs. In a separate plate or tube, pre-incubate the labeled ligand with the diluted competitor compounds. Add this mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate Addition: Add enzyme-conjugated streptavidin to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the concentration of the competitor compound.
-
Analysis: Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding affinity (KD) and kinetics of this compound and its analogs.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, COOH)
-
Target protein
-
Immobilization buffers (e.g., EDC/NHS, acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (this compound and analogs) dissolved in running buffer
-
Regeneration solution (e.g., glycine-HCl pH 2.0)
Procedure:
-
Chip Preparation and Priming: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or another appropriate method. Aim for a target immobilization level that will yield a suitable signal response for the small molecule analytes.[13][14]
-
Analyte Injection: Prepare serial dilutions of the test compounds (analytes) in running buffer. Inject each concentration over the immobilized target protein surface and a reference flow cell (for background subtraction). Allow for sufficient association and dissociation time.
-
Surface Regeneration: After each analyte injection cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.[13]
-
Data Acquisition: Record the sensorgrams (response units vs. time) for each analyte concentration.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]
Data Presentation and Interpretation
The quantitative data from both assays should be summarized in a table to facilitate direct comparison.
| Compound | Competitive ELISA (IC50, µM) | Surface Plasmon Resonance (KD, µM) | % Cross-Reactivity (vs. Primary Compound) |
| This compound | 0.5 | 0.8 | 100% |
| Nicotinic acid | > 100 | > 200 | < 0.5% |
| 5-Bromonicotinic acid | 15.2 | 25.0 | 3.3% |
| 6-Methylnicotinic acid | 5.5 | 8.1 | 9.1% |
| 6-Bromo-5-methylnicotinic acid | 89.7 | 150.2 | 0.6% |
| 5-Bromo-6-chloronicotinic acid methyl ester | > 100 | > 200 | < 0.5% |
% Cross-Reactivity calculated as (IC50 of Primary Compound / IC50 of Analog) x 100
Interpretation of Results:
-
High Specificity: The hypothetical data above suggests that this compound is highly specific for its target. The parent scaffold (Nicotinic acid) and the esterified analog show negligible binding, indicating that the carboxylic acid, bromine, and methyl groups are all critical for potent interaction.
-
Key Binding Determinants: The significantly weaker binding of 5-Bromonicotinic acid (lacking the methyl group) and 6-Methylnicotinic acid (lacking the bromine) compared to the primary compound highlights the essential contribution of both substituents to the binding affinity.
-
Low Off-Target Risk: The very low percentage of cross-reactivity for all tested analogs provides strong evidence for a low risk of off-target effects mediated by binding to structurally similar endogenous molecules.
Implications for Drug Development: A Signaling Pathway Perspective
The consequences of cross-reactivity are best understood in the context of cellular signaling. If a compound intended to inhibit a specific kinase in a therapeutic pathway also binds to another kinase in a parallel pathway, it can trigger unintended and potentially harmful cellular responses.
Consider a hypothetical scenario where this compound is designed as an inhibitor of Kinase A in a pro-survival pathway. The diagram below illustrates how cross-reactivity with Kinase X in a separate pro-apoptotic pathway could compromise the drug's therapeutic effect and safety profile.
Caption: Impact of cross-reactivity on cellular signaling pathways.
In this model, the high specificity of this compound (as suggested by our hypothetical data) would mean the dashed red line of cross-reactivity is functionally non-existent, ensuring that the therapeutic intervention is confined to the intended pathway. This level of assurance is critical before advancing a compound to more complex biological systems and eventually, clinical trials.
Conclusion
The rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental scientific necessity in drug development. For novel molecules like this compound, a multi-faceted approach utilizing both high-throughput screening methods like competitive ELISA and detailed kinetic analysis via SPR provides a robust and reliable specificity profile. By carefully selecting a panel of structurally related competitors and interpreting the data within a biological context, researchers can significantly de-risk their development programs and build a strong foundation for successful clinical translation.
References
- 1. histologix.com [histologix.com]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 901300-51-4|6-Bromo-5-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 8. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Immunoassay - Wikipedia [en.wikipedia.org]
- 11. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. nicoyalife.com [nicoyalife.com]
A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of 5-Bromo-6-methylnicotinic Acid
Introduction: The Criticality of Precise Quantification
5-Bromo-6-methylnicotinic acid is a vital heterocyclic building block in the synthesis of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify this molecule is the bedrock of successful drug development. From pharmacokinetic studies in biological matrices to purity assessments and stability testing of the final drug product, a validated analytical method ensures data integrity, regulatory compliance, and ultimately, patient safety.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide you in selecting and implementing the most appropriate method for your specific application. The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
Pillar 1: Foundational Principles of Method Validation
Before comparing specific techniques, it is crucial to understand the universal workflow of analytical method validation. The objective is to provide documented evidence that an analytical procedure is fit for its intended purpose.[4][5] This process is not merely a checklist but a systematic scientific evaluation of a method's performance.
The validation process follows a predefined protocol, assessing specific performance characteristics. The results are then formally documented in a validation report.
Caption: A generalized workflow for analytical method validation.
Pillar 2: Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical requirements, primarily sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Expert Rationale & Causality |
| Principle | Separates based on polarity, quantifies by UV absorbance. | Separates based on polarity, quantifies by mass-to-charge ratio of specific fragments. | UV detection is general for chromophoric compounds, while MS/MS provides two layers of mass filtering (parent and product ion), offering exceptional specificity.[6] |
| Specificity | Good. Vulnerable to co-eluting impurities with similar UV spectra. | Excellent. Highly specific due to monitoring unique parent→product ion transitions. | For complex matrices like plasma, the risk of interference is high. LC-MS/MS can distinguish the analyte from metabolites or endogenous components that might co-elute.[7] |
| Sensitivity (LOQ) | ~5-50 ng/mL | ~0.01-1 ng/mL | MS/MS detectors are inherently more sensitive than UV detectors, making them the gold standard for bioanalysis where analyte concentrations are low.[8][9] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Both techniques offer excellent linearity. The slightly lower R² in MS/MS can be due to more complex ionization dynamics but is well within acceptable limits.[10][11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods achieve high accuracy. The wider acceptance range for bioanalytical LC-MS/MS reflects the increased complexity of the sample matrix.[12][13] |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% | The higher acceptable %RSD for LC-MS/MS in bioanalysis accounts for the multi-step sample preparation required for complex matrices.[12][14] |
| Cost & Complexity | Lower initial cost, simpler operation. | Higher initial cost, requires specialized expertise. | The investment in LC-MS/MS is justified when high sensitivity and specificity are non-negotiable, particularly in regulated bioanalysis. |
| Typical Application | Purity testing, content uniformity, formulation analysis, stability studies. | Bioanalysis (pharmacokinetics), metabolite identification, trace-level impurity quantification. | HPLC-UV is a robust workhorse for quality control of the drug substance and product, whereas LC-MS/MS excels at measuring low concentrations in biological fluids. |
Decision Logic: Choosing the Right Tool for the Job
The selection process is a function of the analytical objective. For routine quality control of the this compound raw material or a formulated product, where concentrations are high and the matrix is simple, HPLC-UV is often the most practical and cost-effective choice. However, for determining drug levels in plasma for a pharmacokinetic study, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Caption: Decision tree for selecting the appropriate analytical technique.
Pillar 3: Experimental Protocols & Self-Validating Systems
The following protocols are presented as robust starting points. A self-validating system is one where system suitability tests are integrated to ensure the system is performing correctly before any samples are analyzed.
Method 1: HPLC-UV for Purity and Assay
This method is adapted from a validated procedure for the closely related compound 5-Bromonicotinic acid and is suitable for quality control applications.[15]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring of the analyte. The acidic nature of the analyte requires a well-endcapped column to minimize peak tailing from silanol interactions.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in HPLC-grade water (pH ~2.1).
-
B: Acetonitrile.
-
Rationale: A low pH mobile phase suppresses the ionization of the carboxylic acid group on the nicotinic acid moiety, ensuring it is in a single, neutral form. This leads to better retention and sharp, symmetrical peak shapes on a C18 column.
-
-
Gradient Program:
Time (min) %A %B 0.0 85 15 10.0 15 85 12.0 15 85 12.1 85 15 | 15.0 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Rationale: The substituted pyridine ring is expected to have a strong UV absorbance maximum around this wavelength. A DAD should be used during development to confirm the optimal wavelength.
-
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution (50 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare in the same manner as the standard solution using the test sample.
3. System Suitability (A Self-Validating Check):
-
Procedure: Inject the standard solution six times consecutively.
-
Acceptance Criteria:
-
Precision: Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.[14][15]
-
Peak Shape: Tailing factor must be ≤ 2.0.
-
Efficiency: Theoretical plates must be ≥ 2000.
-
Rationale: Meeting these criteria before sample analysis provides confidence that the chromatographic system is precise, delivering symmetrical peaks, and providing adequate separation efficiency.
-
4. Validation Parameters & Acceptance Criteria:
-
Specificity: The analyte peak must be free of interference from a blank (diluent) and placebo. Peak purity should be assessed using a DAD.
-
Linearity: A minimum of five concentrations across a range of 80-120% of the nominal concentration (e.g., 40-60 µg/mL). The correlation coefficient (R²) must be ≥ 0.999.[10]
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0-102.0%.[13]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution. %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should meet the predefined criteria.
-
Method 2: LC-MS/MS for Bioanalysis
This method is designed for quantifying this compound in a biological matrix like human plasma, requiring high sensitivity.
1. Instrumentation and Conditions:
-
LC System: UHPLC system for fast, high-resolution separations.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC Column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in water.
-
B: 0.1% Formic Acid in acetonitrile.
-
Rationale: Formic acid is a volatile acid, making it compatible with MS detection. It serves the same chromatographic purpose as phosphoric acid in the UV method.
-
-
Gradient: A fast gradient, typically over 2-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
Rationale: The nitrogen on the pyridine ring is basic and will readily accept a proton to form a positive ion [M+H]⁺.
-
-
MRM Transitions:
-
Analyte: To be determined by infusion. Expected [M+H]⁺ m/z 216/218 (due to bromine isotopes). A characteristic fragment would be selected for the product ion (e.g., loss of COOH).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-5-Bromo-6-methylnicotinic acid) is ideal.
-
Rationale: A stable isotope-labeled IS is the gold standard as it co-elutes and experiences the same ionization effects as the analyte, correcting for variability during sample preparation and injection.[16]
-
2. Sample Preparation (Protein Precipitation):
-
Procedure:
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.
-
3. Validation Parameters & Acceptance Criteria (per EMA/FDA Bioanalytical Guidelines): [12][17]
-
Selectivity: Analyze at least six blank matrix samples from individual sources. No significant interference should be observed at the retention time of the analyte and IS.
-
Calibration Curve: Use a minimum of six non-zero standards. The curve should be validated with a weighting factor (e.g., 1/x²).
-
Accuracy & Precision: Analyze QC samples at four levels (LOD, Low, Mid, High) in at least five replicates.
-
Mean accuracy should be within ±15% of nominal (±20% at LLOQ).
-
Precision (%RSD) should not exceed 15% (20% at LLOQ).
-
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Stability: Freeze-thaw, short-term, long-term, and stock solution stability must be thoroughly evaluated.
Conclusion: A Validated Method is a Trustworthy Method
The choice of analytical methodology for the quantification of this compound is a critical decision driven by the intended application. For quality control of the bulk substance and formulated products, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For bioanalytical applications requiring trace-level quantification in complex biological matrices, the unparalleled sensitivity and specificity of LC-MS/MS are mandatory.
Regardless of the chosen technique, a rigorous validation process grounded in the principles outlined by regulatory bodies like the ICH is non-negotiable.[18][19] By understanding the causality behind experimental choices and implementing self-validating system suitability checks, researchers can ensure the generation of high-quality, reproducible, and defensible data throughout the drug development lifecycle.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. rsc.org [rsc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 17. id-eptri.eu [id-eptri.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Benchmarking 5-Bromo-6-methylnicotinic Acid: A Comparative Guide for Researchers in NAD+ Metabolism
Introduction: The Critical Role of NAD+ and the Quest for Novel Modulators
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for enzymes that regulate a myriad of biological processes, including DNA repair, gene expression, and cellular signaling. The maintenance of cellular NAD+ pools is paramount for cell survival and function. Two key salvage pathways contribute to NAD+ biosynthesis: the primary pathway initiated by nicotinamide phosphoribosyltransferase (NAMPT) and an alternative pathway utilizing nicotinic acid, catalyzed by nicotinate phosphoribosyltransferase (NAPRT).[1][2][3]
The inhibition of NAMPT has emerged as a promising therapeutic strategy, particularly in oncology, as many tumors exhibit a heightened dependence on this pathway.[4][5] However, the expression and activity of NAPRT can confer resistance to NAMPT inhibitors by providing an alternative route for NAD+ synthesis.[3][4][6] This has ignited significant interest in the discovery and characterization of novel NAPRT modulators to overcome this resistance and to further probe the intricacies of NAD+ metabolism.
This guide introduces 5-Bromo-6-methylnicotinic acid , a nicotinic acid analog, as a candidate modulator of NAPRT. Given its structural similarity to the natural substrate of NAPRT, we hypothesize that it may act as an inhibitor or activator of this enzyme. Here, we provide a comprehensive framework for benchmarking this compound against known inhibitors of NAPRT, offering a detailed experimental roadmap for researchers in drug discovery and chemical biology.
The Central Hypothesis and the Rationale for Comparison
The central premise of this guide is that the structural modifications on the pyridine ring of this compound, specifically the bromine atom at the 5-position and the methyl group at the 6-position, may confer specific binding and modulatory effects on NAPRT. To rigorously test this hypothesis, a direct comparison with well-characterized NAPRT inhibitors is essential.
For this purpose, we have selected 2-hydroxynicotinic acid (2-HNA) and 4-hydroxynicotinic acid (4-HNA) as primary comparators. 2-HNA is a widely used competitive inhibitor of NAPRT in preclinical studies, known to sensitize cancer cells to NAMPT inhibitors.[4][6][7] 4-HNA has also been identified as a competitive inhibitor of NAPRT.[8] These compounds provide a solid baseline for evaluating the potential potency and mechanism of action of this compound.
Visualizing the Landscape: NAD+ Salvage Pathways
To provide a clear visual context for the experimental work, the following diagram illustrates the key enzymatic steps in the two major NAD+ salvage pathways.
Figure 1: Simplified diagram of the two major NAD+ salvage pathways.
Experimental Protocols: A Step-by-Step Guide to Benchmarking
To ensure scientific rigor and reproducibility, we present detailed protocols for the key experiments required to benchmark this compound.
In Vitro NAPRT Enzyme Inhibition Assay
This initial experiment will determine if this compound directly inhibits the enzymatic activity of NAPRT and will allow for the determination of its potency (IC50).
Workflow Visualization:
Figure 2: Workflow for the in vitro NAPRT enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human NAPRT enzyme in the recommended buffer.
-
Prepare a stock solution of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) in assay buffer.
-
Prepare serial dilutions of this compound, 2-HNA, and 4-HNA in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compounds at various concentrations, and the recombinant NAPRT enzyme.
-
Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix (nicotinic acid and PRPP).
-
-
Reaction and Detection:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the formation of the product, nicotinic acid mononucleotide (NAMN), using a validated method such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.
Workflow Visualization:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line with known NAPRT expression (e.g., OVCAR-5 ovarian cancer cells).[9]
-
Treat the cells with this compound, a known binder (positive control, if available), or vehicle (DMSO) for a specified duration.
-
-
Cell Lysis and Heating:
-
Harvest the cells and lyse them to release the proteins.
-
Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Separation and Detection:
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Detect the amount of soluble NAPRT in each sample using Western blotting or an ELISA with a specific anti-NAPRT antibody.
-
-
Data Analysis:
-
Plot the amount of soluble NAPRT as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A significant shift in the Tm in the presence of the compound indicates direct target engagement.
-
Cellular NAD+ Depletion Assay in Combination with a NAMPT Inhibitor
This functional assay assesses the ability of a NAPRT inhibitor to synergize with a NAMPT inhibitor to deplete cellular NAD+ levels, a key therapeutic outcome.
Workflow Visualization:
Figure 4: Workflow for the cellular NAD+ depletion assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Use a NAPRT-proficient cancer cell line (e.g., OVCAR-5 or HCT116).[6]
-
Treat the cells with a titration of this compound, 2-HNA, or 4-HNA in the presence or absence of a fixed concentration of a NAMPT inhibitor (e.g., FK866).
-
-
Incubation and Metabolite Extraction:
-
Incubate the treated cells for a period sufficient to observe changes in NAD+ levels (e.g., 24-48 hours).
-
Harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol/chloroform extraction).
-
-
NAD+ Quantification:
-
Quantify the intracellular NAD+ levels using a sensitive and specific method, such as LC-MS/MS or a commercially available enzymatic cycling assay.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration or cell number.
-
Compare the NAD+ levels in cells treated with the combination of the test compound and the NAMPT inhibitor to those treated with each agent alone. A greater than additive decrease in NAD+ levels indicates a synergistic effect.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.
| Compound | NAPRT IC50 (µM) | CETSA Tm Shift (°C) | NAD+ Depletion (in combination with FK866) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 2-Hydroxynicotinic acid (2-HNA) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| 4-Hydroxynicotinic acid (4-HNA) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Interpretation of Expected Outcomes:
-
Potent NAPRT Inhibition: A low micromolar or nanomolar IC50 value for this compound would indicate potent direct inhibition of the enzyme, comparable to or exceeding that of the known inhibitors.
-
Direct Target Engagement: A significant positive shift in the melting temperature of NAPRT in the CETSA assay would provide strong evidence of direct binding of this compound to NAPRT in a cellular environment.
-
Functional Synergy: A synergistic reduction in cellular NAD+ levels when combined with a NAMPT inhibitor would validate the functional consequence of NAPRT inhibition by this compound and highlight its potential as a combination therapeutic agent.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential modulator of NAPRT. The proposed experiments are designed to deliver clear, actionable data on its potency, target engagement, and cellular activity. Positive results from this benchmarking study would warrant further investigation, including:
-
Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates, nicotinic acid and PRPP.
-
Selectivity Profiling: Assessing the activity of this compound against other related enzymes, including NAMPT, to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the ability of this compound to potentiate the anti-tumor activity of NAMPT inhibitors in preclinical animal models.
The exploration of novel chemical matter that targets the NAD+ salvage pathways holds immense promise for the development of new therapeutics. By systematically benchmarking new compounds like this compound, the research community can accelerate the discovery of next-generation modulators of NAD+ metabolism.
References
- 1. unige.iris.cineca.it [unige.iris.cineca.it]
- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-6-methylnicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the safe handling of 5-Bromo-6-methylnicotinic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our aim is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound. Based on the Globally Harmonized System (GHS) classifications for analogous compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the primary routes of exposure to mitigate are inhalation of dust particles, skin contact, and eye contact.
Key Hazard Considerations:
-
Skin Irritant: Direct contact can lead to redness, itching, and inflammation.[2]
-
Eye Irritant: Can cause serious irritation, potentially leading to damage if not promptly addressed.[2]
-
Respiratory Irritant: Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Fully buttoned lab coat | NIOSH-approved N95 or higher-rated particulate respirator |
| Solution Preparation and Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if performed in a certified chemical fume hood |
| General Laboratory Handling | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved N95 or higher-rated particulate respirator |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical safety goggles are essential to prevent airborne particles from entering the eyes.[4] A face shield provides an additional layer of protection against splashes during solution preparation or spill cleanup.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals and are crucial to prevent skin contact.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard lab coat protects against incidental contact. For larger quantities or during spill cleanup, a chemical-resistant apron is recommended.
-
Respiratory Protection: When handling the powdered form of the compound, especially outside of a fume hood, a particulate respirator is vital to prevent inhalation of irritating dust.[1]
Step-by-Step Handling Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible results.
Weighing and Aliquoting
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Grounding: To prevent static discharge that can cause the powder to become airborne, use an anti-static weighing dish and ground the balance if possible.
-
Dispensing: Slowly and carefully dispense the required amount of this compound. Avoid any sudden movements that could create dust clouds.
-
Container Sealing: Securely seal the primary container immediately after dispensing.
-
Cleanup: Wipe down the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[1]
Solution Preparation
-
Work in a Fume Hood: All solution preparations should be conducted in a certified chemical fume hood to control potential vapors or aerosols.
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner with appropriate apparatus.
-
Labeling: Clearly label the solution with the chemical name, concentration, date, and any relevant hazard warnings.[1]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing unforeseen incidents.
Spill Response Workflow
Caption: Workflow for managing a solid chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while upholding the highest standards of scientific research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
